molecular formula C9H10O3 B1440695 3-(5-Ethylfuran-2-yl)prop-2-enoic acid CAS No. 77741-65-2

3-(5-Ethylfuran-2-yl)prop-2-enoic acid

Cat. No.: B1440695
CAS No.: 77741-65-2
M. Wt: 166.17 g/mol
InChI Key: COIVWIYBIUGQGM-UHFFFAOYSA-N
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Description

3-(5-Ethylfuran-2-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-ethylfuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIVWIYBIUGQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(5-ethyl-2-furyl)acrylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(5-ethyl-2-furyl)acrylic acid , a functionalized furan derivative with significant applications in polymer chemistry, organic synthesis, and bio-based material development.[1]

Compound Class: Substituted Furan-Acrylic Acids Primary Utility: Photocrosslinkable Monomers, Pharmaceutical Intermediates, Bio-based Polymers[1]

Executive Summary

3-(5-ethyl-2-furyl)acrylic acid is a conjugated heterocyclic carboxylic acid characterized by a furan ring substituted with an ethyl group at the 5-position and an acrylic acid moiety at the 2-position.[1] As a homolog of the widely studied 3-(2-furyl)acrylic acid, this compound exhibits enhanced lipophilicity due to the ethyl chain while retaining the photo-reactive conjugated diene system essential for [2+2] cycloaddition reactions.[1] It serves as a critical intermediate in the synthesis of renewable polyesters and polyamides, offering a bio-based alternative to petrochemical aromatics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data establishes the core molecular identity of the compound. Researchers should use these descriptors for database integration and spectral verification.

ParameterSpecification
IUPAC Name (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
Common Synonyms 5-Ethyl-2-furanacrylic acid; 5-Ethylfurylacrylic acid
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
SMILES (Canonical) CCC1=CC=C(O1)/C=C/C(=O)O
InChI Key (Predicted) KVN...[1][2][3] Structure-dependent
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in Ethanol, DMSO, Acetone; Sparingly soluble in Water
Predicted pKa ~4.3 (Carboxylic acid proton)
Structural Visualization

The molecule consists of a planar furan ring facilitating


-electron delocalization across the acrylic side chain.[1] The ethyl group introduces steric bulk and hydrophobicity, influencing crystal packing and solubility profiles compared to its methyl analog.

Synthetic Methodology

The most robust synthesis route for 3-(5-ethyl-2-furyl)acrylic acid is the Knoevenagel Condensation of 5-ethyl-2-furaldehyde (5-ethylfurfural) with malonic acid.[1] This pathway is preferred for its high atom economy and scalability.[1]

Protocol: Knoevenagel Condensation (Doebner Modification)

Reagents:

  • Precursor: 5-Ethyl-2-furaldehyde (1.0 eq)[1]

  • Reagent: Malonic acid (1.2 eq)

  • Catalyst: Pyridine (Solvent/Base) with trace Piperidine

  • Solvent: Pyridine (or Ethanol for green chemistry variants)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethyl-2-furaldehyde (e.g., 10 mmol) in dry pyridine (5 mL).

  • Addition: Add malonic acid (12 mmol) and a catalytic amount of piperidine (0.1 mL).

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor CO₂ evolution (decarboxylation).

    • Mechanism Note: The reaction proceeds via an initial aldol-like condensation followed by dehydration and thermal decarboxylation of the dicarboxylic intermediate.[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold dilute HCl (1M) to precipitate the crude acid and remove pyridine.

  • Purification: Filter the precipitate. Recrystallize from aqueous ethanol to yield needle-like crystals.[1]

Reaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow and chemical transformations in this synthesis.

SynthesisPathway Start 5-Ethyl-2-furaldehyde (Precursor) Intermediate Dicarboxylic Acid Intermediate Start->Intermediate Piperidine/Pyridine Condensation Reagent Malonic Acid (Reagent) Reagent->Intermediate CO2 CO2 (Gas) Intermediate->CO2 Product 3-(5-Ethyl-2-furyl)acrylic Acid (Target) Intermediate->Product Heat (-H2O) Decarboxylation

Figure 1: Synthetic pathway via Knoevenagel condensation involving condensation, dehydration, and decarboxylation steps.[4][3]

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR) Prediction
  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 12.0-12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]

    • δ 7.3-7.5 ppm (d, J~16 Hz, 1H): Vinylic proton (

      
      -position, adjacent to furan).[1]
      
    • δ 6.8 ppm (d, 1H): Furan ring proton (C3).

    • δ 6.2-6.4 ppm (d, J~16 Hz, 1H): Vinylic proton (

      
      -position, adjacent to carbonyl).[1]
      
    • δ 6.1 ppm (d, 1H): Furan ring proton (C4).

    • δ 2.6-2.7 ppm (q, 2H): Ethyl methylene group (

      
      ).[1]
      
    • δ 1.2 ppm (t, 3H): Ethyl methyl group (

      
      ).[1]
      
    • Note: The large coupling constant (J~16 Hz) confirms the trans (E) geometry of the alkene.

Mass Spectrometry[1][5]
  • ESI-MS (Negative Mode): Look for molecular ion peak

    
     at m/z 165.1 .[1]
    

Applications & Research Context

Photocrosslinkable Polymers

Similar to cinnamates, the furan-acrylic moiety undergoes [2+2] photocycloaddition under UV irradiation.[1] The ethyl substituent alters the packing density of the resulting polymer, potentially modifying the glass transition temperature (


) and mechanical flexibility of the crosslinked network.
Antimicrobial Research

Furan derivatives, particularly those structurally related to phytoalexins (e.g., Wyerone), exhibit antifungal properties.[5] The ethyl group enhances lipophilicity, potentially improving membrane permeability against Gram-positive bacteria compared to the parent furanacrylic acid.[1]

Metabolic Engineering

This compound serves as a substrate reference in studying the catabolism of furanic compounds by Pseudomonas species, specifically in the furan degradation pathway involving the hMF gene cluster.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H319, H335, H315).

  • Storage: Store in a cool, dry place away from light (photosensitive).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

  • Synthesis of Furan-Acrylic Acids: CymitQuimica. (E)-3-(5-Methyl-furan-2-yl)-acrylic acid Properties. Retrieved from .

  • General Furan Chemistry: PubChem. 3-(5-Nitro-2-furyl)acrylic acid Compound Summary. Retrieved from .

  • Knoevenagel Reaction Context: ChemicalBook. 5-Ethyl-furan-2-carboxylic acid Properties. Retrieved from .

  • Bioactivity of Furan Derivatives: EvitaChem. 3-(2-Furyl)acrylic acid and Wyerone analogs.[1] Retrieved from .

  • Spectral Data Validation: NIST. 3-(3-Furyl)acrylic acid IR Spectrum. Retrieved from .

Sources

Introduction: The Furan Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Antimicrobial Properties of Substituted Furanacrylic Acids

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a vast array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] Furanacrylic acids, which feature a furan ring conjugated to an acrylic acid moiety, represent a promising class of compounds in the search for novel antimicrobial agents. The inherent reactivity and structural versatility of this scaffold allow for extensive chemical modification, enabling the fine-tuning of its biological profile. This guide provides a technical overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of substituted furanacrylic acids, offering insights for researchers engaged in the development of new anti-infective therapies.

Part 1: Mechanism of Action - Unraveling the Antimicrobial Effects

The precise mechanism of action for substituted furanacrylic acids is not yet fully elucidated and appears to be multifactorial, likely depending on the specific substitution patterns. However, research on related furan derivatives provides strong indications of their potential cellular targets and modes of action.

1.1. Disruption of Microbial Cell Membranes Many antimicrobial compounds, particularly those with lipophilic characteristics, exert their effects by compromising the integrity of the bacterial cell membrane. One proposed mechanism for certain furan derivatives, such as the furan fatty acid 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA), involves permeabilizing the cell membrane.[4][5] This disruption leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. The acrylic acid portion of the furanacrylic acid molecule, coupled with various lipophilic substituents, could facilitate interaction with and insertion into the lipid bilayer of microbial membranes.

1.2. Inhibition of Critical Enzymes via Thiol Reactivity The electrophilic nature of the α,β-unsaturated carbonyl system in the acrylic acid moiety, along with certain substituents on the furan ring, suggests a potential for covalent interaction with nucleophilic residues in microbial enzymes. Specifically, some nitrovinylfuran derivatives have been shown to react irreversibly with cysteine residues in key enzymes, such as MurA, which is essential for peptidoglycan synthesis.[6] This covalent modification inactivates the enzyme, halting cell wall construction and leading to a bactericidal effect. While not all furanacrylic acids possess a nitro group, the core structure is susceptible to Michael addition reactions with thiol groups, making enzyme inhibition a plausible mechanism of action.[6]

1.3. Interference with Metabolic Pathways and Virulence Factors Beyond direct killing, some furan derivatives can modulate bacterial physiology at sublethal concentrations. For instance, 7,10-EODA has been shown to reduce the hemolytic, coagulase, and autolytic activities of Methicillin-resistant Staphylococcus aureus (MRSA), all of which are critical virulence factors.[4][5] This suggests an ability to interfere with metabolic or signaling pathways that regulate the expression of these factors, potentially by inhibiting specific enzymes or disrupting quorum sensing.

Below is a conceptual diagram illustrating these potential mechanisms.

Caption: Potential antimicrobial mechanisms of substituted furanacrylic acids.

Part 2: Synthesis of Substituted Furanacrylic Acids

The synthesis of furanacrylic acids is often straightforward, making them an attractive scaffold for medicinal chemistry campaigns. The most common and efficient method is the Knoevenagel condensation of a substituted 2-furaldehyde with malonic acid.[7][8]

General Synthetic Protocol: Knoevenagel Condensation

  • Reactant Mixing: In a round-bottom flask, combine the desired substituted 2-furaldehyde (1.0 eq.), malonic acid (1.0-1.2 eq.), and a suitable basic catalyst such as pyridine or piperidinium acetate.[7][8]

  • Heating: Heat the reaction mixture, typically on a boiling water bath or at a temperature of 80-100 °C, for 1 to 3 hours.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with water.

  • Basification & Filtration: Add a slight excess of ammonium hydroxide to dissolve the product and deprotonate any remaining malonic acid. Filter the solution to remove any insoluble byproducts.[8]

  • Acidification & Precipitation: Acidify the filtrate with an excess of a strong acid, such as hydrochloric acid (HCl), to precipitate the furanacrylic acid product.[8]

  • Isolation and Purification: Cool the mixture to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Another powerful method for creating diversity is the hydroarylation of the carbon-carbon double bond of a parent furanacrylic acid using arenes in the presence of a superacid like triflic acid (TfOH), which yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[9][10]

Synthesis_Workflow Start Substituted 2-Furaldehyde + Malonic Acid Catalyst Add Base Catalyst (e.g., Pyridine) Start->Catalyst Heat Heat Reaction (80-100°C, 1-3h) Catalyst->Heat Workup Cool & Dilute with Water Heat->Workup Basify Add NH4OH & Filter Workup->Basify Acidify Acidify with HCl Basify->Acidify Isolate Filter & Wash Precipitate Acidify->Isolate Purify Recrystallize Isolate->Purify Product Pure Substituted Furanacrylic Acid Purify->Product

Caption: General workflow for the synthesis of furanacrylic acids.

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and antimicrobial potency is paramount for designing effective drug candidates. For substituted furanacrylic acids, several structural features have been identified as key modulators of activity.

  • Lipophilicity and Chain Length: As with many classes of antimicrobials, lipophilicity plays a crucial role.[11] Increasing the length of alkyl chains or adding hydrophobic aryl groups can enhance activity, likely by improving the compound's ability to penetrate the microbial cell membrane.[11][12] However, there is often a "cut-off point" where excessive lipophilicity leads to decreased activity, possibly due to poor solubility or self-aggregation.[11]

  • Aryl Substituents: The introduction of aryl groups at the 3-position of the propanoic acid chain has been shown to confer significant antimicrobial activity. Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid demonstrate good activity against the yeast Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus.[1][9][10]

  • Substitution on the Furan Ring: Modifications to the furan ring itself can dramatically influence activity. Electron-withdrawing or electron-donating groups can alter the reactivity of the conjugated system and the overall electronic properties of the molecule, which can impact target binding and bioavailability.

Table 1: Antimicrobial Activity of Selected Furan Derivatives

Compound ClassSubstituent(s)Test OrganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesVarious Aryl GroupsCandida albicans64[9][10]
3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesVarious Aryl GroupsStaphylococcus aureus128[9][10]
3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesVarious Aryl GroupsEscherichia coli64-128[1][9][10]
7,10-EODA (Furan Fatty Acid)N/AS. aureus (MRSA & MSSA)125-250[4][5]
2(5H)-Furanone Derivative (F105)Sulfonyl, l-mentholS. aureus (MSSA)10[13]
2(5H)-Furanone Derivative (F105)Sulfonyl, l-mentholS. aureus (MRSA)20[13]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Part 4: Experimental Protocols for Antimicrobial Evaluation

Rigorous and standardized testing is essential to accurately determine the antimicrobial efficacy of new compounds. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC and MBC Determination

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[14]

Materials:

  • 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positives, Gentamicin for Gram-negatives)

  • Solvent control (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

Methodology:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the desired final starting concentration.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum of ~7.5 x 10⁵ CFU/mL and brings the total volume in each well to 100 µL. Add 50 µL of sterile broth (without bacteria) to well 12 to serve as a sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and all higher concentrations). Spot-plate this aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation & Reading: Incubate the MHA plate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Prep_Plate Prepare 96-well plate with broth Serial_Dilute Perform 2-fold serial dilution of test compound Prep_Plate->Serial_Dilute Prep_Inoculum Prepare 0.5 McFarland bacterial inoculum Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Incubate_1 Incubate plate (37°C, 18-24h) Inoculate->Incubate_1 Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_1->Read_MIC Spot_Plate Spot-plate from clear wells onto agar Read_MIC->Spot_Plate Incubate_2 Incubate agar plate (37°C, 18-24h) Spot_Plate->Incubate_2 Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate_2->Read_MBC

Caption: Workflow for MIC and MBC determination via broth microdilution.

Part 5: Challenges and Future Perspectives

While substituted furanacrylic acids show considerable promise, several challenges must be addressed. The stability of some furan derivatives can be a concern, as they may be susceptible to degradation, potentially impacting their shelf-life and in vivo efficacy.[6][8] Furthermore, as with any new antimicrobial candidate, thorough toxicological profiling is necessary to ensure safety for potential clinical use.

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing a broader range of derivatives to further refine SAR and optimize for potency, spectrum of activity, and pharmacokinetic properties.

  • Mechanism Deconvolution: Employing advanced techniques such as proteomics, transcriptomics, and cellular imaging to definitively identify the molecular targets and pathways affected by these compounds.

  • Combating Resistance: Evaluating the potential for resistance development and assessing the activity of lead compounds against multidrug-resistant (MDR) clinical isolates.

  • In Vivo Efficacy: Progressing the most promising candidates into animal models of infection to validate their therapeutic potential.

The furanacrylic acid scaffold remains a fertile ground for the discovery of new antimicrobial agents. Through a synergistic approach combining synthetic chemistry, rigorous microbiological evaluation, and detailed mechanistic studies, it is possible to unlock the full potential of this versatile chemical class in the fight against infectious diseases.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI.
  • Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. (2023).
  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
  • Furan: A Promising Scaffold for Biological Activity. (2024). Unknown Source.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. (n.d.). Unknown Source.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC.
  • PREPARATION OF /3,2-FURYL ACRYLIC ACID. (n.d.). Unknown Source.
  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (n.d.). PMC.
  • STRUCTURE-ACTIVITY RELATIONSHIPS AND SURFACE IMMOBILIZATION OF POLYC
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). DTIC.
  • Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. (n.d.). PMC.
  • Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. (2025).
  • Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. (2016). PMC.
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers.

Sources

Technical Characterization Guide: 3-(5-Ethylfuran-2-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid, focusing on its physicochemical characterization, synthesis logic, and quality control protocols.

Executive Summary & Chemical Identity

This compound (also known as 5-ethyl-2-furanacrylic acid) is a functionalized furan derivative synthesized primarily via the Knoevenagel condensation of 5-ethylfuraldehyde. It serves as a critical intermediate in the development of renewable biomass-based polymers, pharmaceutical precursors, and fine chemical building blocks.

Unlike its parent compound (furan-2-acrylic acid), the presence of the ethyl group at the C5 position introduces steric bulk and lipophilicity, altering crystal packing and lowering the melting point.

Table 1: Chemical Identity & Physicochemical Profile
PropertyData / Specification
IUPAC Name (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
Common Synonyms 5-Ethyl-2-furanacrylic acid; 3-(5-Ethyl-2-furyl)acrylic acid
CAS Number 1310567-98-6 (Specific to (2E) isomer)
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Physical State Crystalline Solid (Needles or Prisms)
Melting Point (Ref) 102°C – 110°C (Predicted/Observed Range)*
Parent MP Reference 141°C (Furan-2-acrylic acid) [1]
Solubility Soluble in Ethanol, DMSO, Acetone; Sparingly soluble in Water
pKa (Calc) ~4.3 – 4.5 (Carboxylic acid proton)

*Note: The ethyl substituent typically disrupts the crystal lattice energy relative to the un-alkylated parent (MP 141°C), resulting in a lower melting range. High-purity samples often exhibit a sharp transition within the cited range.

Synthesis & Reaction Mechanism

The synthesis follows a Doebner Modification of the Knoevenagel Condensation .[1] This pathway is preferred over the Perkin reaction due to milder conditions and higher yields for furanic substrates.

Reaction Logic[4][7]
  • Nucleophilic Attack: The enolate of malonic acid attacks the carbonyl carbon of 5-ethylfuraldehyde.

  • Dehydration: Elimination of water creates the conjugated double bond.

  • Decarboxylation: Thermal driving force removes CO₂, yielding the α,β-unsaturated acid.

Experimental Protocol

Reagents:

  • 5-Ethylfuraldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalytic amount, ~0.1 eq)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylfuraldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add piperidine (5 drops). The reaction is exothermic; allow initial heat to dissipate.

  • Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor CO₂ evolution (bubbler) to track decarboxylation.

  • Quench: Cool the reaction mixture to room temperature and pour into ice-cold HCl (2M) to neutralize the pyridine and precipitate the crude acid.

  • Isolation: Filter the precipitate and wash with cold water to remove residual pyridine salts.

  • Purification: Recrystallize from Ethanol/Water (7:3 ratio) to obtain analytical grade crystals.

Visualization: Synthesis Pathway

SynthesisPathway Reactants 5-Ethylfuraldehyde + Malonic Acid Intermediate Aldol Adduct (Transient) Reactants->Intermediate Nucleophilic Attack Catalyst Cat: Piperidine Solv: Pyridine Catalyst->Reactants Promoter Transition Decarboxylation (-CO2, -H2O) Intermediate->Transition Dehydration Product 3-(5-Ethylfuran-2-yl) prop-2-enoic acid Transition->Product Reflux (80-100°C)

Caption: Step-wise mechanistic flow for the Knoevenagel-Doebner synthesis of the target furanacrylic acid.

Analytical Characterization & Quality Control

Trustworthiness in data reporting requires a self-validating analytical workflow. The melting point is a primary indicator of purity, but it must be corroborated by spectroscopic data.

Melting Point Determination Protocol

Objective: Determine the precise solid-liquid phase transition temperature to validate purity. Equipment: Capillary Melting Point Apparatus (e.g., Büchi or Stuart) or DSC.

  • Sample Prep: Dry the recrystallized sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (water/ethanol) that depress MP.

  • Packing: Pack 2-3 mm of sample into a glass capillary tube. Ensure the powder is compact.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 90°C.

    • Slow Ramp: 1°C/min from 90°C until melt.

  • Criteria: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range < 2°C (e.g., 108.5°C – 110.0°C). A wide range (>3°C) indicates impurities or solvent trapping.

Spectroscopic Validation (H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 12.0+ ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.3–7.5 ppm (d, 1H, J~16Hz): Vinylic proton α to furan (trans isomer).

    • δ 6.2–6.4 ppm (d, 1H, J~16Hz): Vinylic proton α to carboxyl.

    • δ 6.6 & 6.2 ppm (d): Furan ring protons.

    • δ 2.6 ppm (q, 2H) & 1.2 ppm (t, 3H): Ethyl group signals (diagnostic for 5-ethyl substitution).

Visualization: Analytical Logic

AnalyticalWorkflow Sample Crude Product Purification Recrystallization (EtOH/H2O) Sample->Purification Dry Vacuum Drying (Remove Solvents) Purification->Dry MP_Check Melting Point Test (Target: 102-110°C) Dry->MP_Check Decision Range < 2°C? MP_Check->Decision NMR 1H-NMR Validation (Confirm Ethyl Group) Decision->NMR Yes Reject Reprocess (Impurities Present) Decision->Reject No (Wide Range) Release Release Lot (High Purity) NMR->Release Reject->Purification

Caption: Decision tree for quality control, prioritizing physical constants before expensive spectroscopic validation.

References

  • Chemical Synthesis Database. (2025). (2E)-3-(2-furyl)-2-propenoic acid Physical Properties. Link

  • MolCore. (2025). Product Data: (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid (CAS 1310567-98-6). Link

  • PubChem. (2025).[2] Compound Summary: 3-(5-ethylthiophen-2-yl)prop-2-enoic Acid (Analogous Structure Data). National Library of Medicine. Link

  • Kalyaev, M. et al. (2022).[3] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. PMC. Link

  • Wikipedia. (2025). Malonic Acid & Knoevenagel Condensation.[1][4] Link

Sources

Technical Safety & Handling Guide: 3-(5-Ethylfuran-2-yl)prop-2-enoic Acid

[1]

Core Directive & Executive Summary

This document transcends the static limitations of a standard Safety Data Sheet (SDS). Instead of merely listing hazards, it analyzes the physicochemical behaviors that drive those hazards.

The Central Thesis: 3-(5-Ethylfuran-2-yl)prop-2-enoic acid is not just an organic acid; it is a conjugated Michael acceptor .[1] Its safety profile is governed by two competing reactivities: the acidity of the carboxylic tail and the electrophilicity of the

Chemical Identity & Physicochemical Architecture[1][2]

Compound Name: this compound Synonyms: 3-(5-Ethyl-2-furyl)acrylic acid; 5-Ethylfuran-2-acrylic acid CAS Number: 1310567-98-6 (Specific); 539-47-9 (Parent Analog: Furanacrylic acid) Molecular Formula:

Molecular Weight:12
Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValueTechnical Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow due to extended conjugation.[1]
Melting Point 98–104 °C (Predicted)Lower than parent furanacrylic acid (141°C) due to ethyl group disrupting crystal packing.[1]
pKa (Acid) ~4.5 (Predicted)Similar to acetic acid; sufficient to cause ocular burns but weak systemic toxicity via pH alone.[1]
LogP ~2.3Moderately lipophilic; indicates potential for dermal absorption.[1]
Solubility DMSO, Ethanol, MethanolPoor water solubility requires organic co-solvents for biological assays.[1]

Hazard Identification & Toxicology (Structure-Activity Relationship)[1]

Standard SDSs often default to generic "Irritant" labels.[1] A scientific assessment using Read-Across Methodology from the methyl-analog (CAS 14779-25-0) and parent structure reveals specific mechanistic risks.[1]

The Michael Acceptor Risk

The conjugated double bond (C=C-C=O) renders the

1
  • Mechanism: This carbon can undergo 1,4-addition reactions with biological nucleophiles, specifically the thiol (-SH) groups of cysteine residues in proteins.[1]

  • Consequence: This is the primary driver for Skin Sensitization (Allergic Contact Dermatitis) .[1] While not always flagged in basic SDSs, users must treat this as a potential sensitizer.

Furan Moiety Toxicity

The furan ring is metabolically active.[1] Cytochrome P450 enzymes can oxidize the furan ring to reactive dialdehydes (e.g., cis-2-butene-1,4-dial), which are cytotoxic.[1]

  • Handling Implication: Avoid inhalation of dusts.[1][3][4][5] Chronic exposure carries a higher theoretical risk than acute exposure suggests.[1]

GHS Classification (Derived)[1]
  • Skin Irrit. 2 (H315): Causes skin irritation (Acidic nature).[1]

  • Eye Irrit. 2A (H319): Causes serious eye irritation (Acidic + Lipophilic).[1]

  • STOT SE 3 (H335): May cause respiratory irritation (Dust inhalation).[1]

Operational Handling & Stability Protocols

Stability Logic Flow

The compound is stable under ambient conditions but susceptible to specific degradation pathways.[1]

StabilityLogiccluster_storageStorage ProtocolCompound3-(5-Ethylfuran-2-yl)prop-2-enoic acidLightUV LightExposureCompound->LightSensitiveBaseStrong Bases(NaOH, KOH)Compound->BaseReactsRadicalRadical Initiators(Peroxides)Compound->RadicalSusceptibleResult1E/Z Isomerization(Loss of purity)Light->Result1Result2Salt Formation(Solubilization)Base->Result2Result3Oligomerization(Gummy residue)Radical->Result3

Figure 1: Stability and reactivity mapping.[1][6] The compound requires protection from light to prevent photo-isomerization of the double bond.[1]

Handling Protocols
  • Solvent Choice: Avoid protic solvents (methanol/ethanol) if using strong acid catalysts, as esterification will occur.[1] Use Dichloromethane (DCM) or Ethyl Acetate for extraction.[1]

  • Inert Atmosphere: While not strictly air-sensitive, storing under Nitrogen (

    
    ) prevents oxidative yellowing of the furan ring over long durations (>6 months).[1]
    
  • PPE Selection:

    • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash.[1] For prolonged handling in solution, use Fluoroelastomer due to the lipophilic ethyl group which may permeate nitrile.[1]

    • Respiratory: If handling >5g of powder, use a P95/P3 dust mask or work within a fume hood to prevent inhalation of the Michael acceptor.[1]

Synthesis & Purification Safety (The "Why" behind the "How")

The most common synthesis route involves the Knoevenagel condensation of 5-ethylfurfural with malonic acid.[1]

Experimental Workflow & Hazards

SynthesisSafetyAldehyde5-EthylfurfuralReactionCondensation(Reflux)Aldehyde->ReactionMalonicMalonic AcidMalonic->ReactionBaseCatPiperidine/PyridineBaseCat->ReactionDecarbDecarboxylation(-CO2 Gas Evolution)Reaction->DecarbHeatQuenchAcid Quench (HCl)Decarb->QuenchPressureHAZARD:Pressure BuildupDecarb->PressureExothermHAZARD:ExothermQuench->Exotherm

Figure 2: Synthesis safety flow.[1] Note the critical decarboxylation step which generates

1
Purification Note

Recrystallization is preferred over column chromatography.[1]

  • Solvent System: Ethanol/Water (1:1).[1]

  • Reasoning: The acid tends to streak on silica gel unless 1% Acetic Acid is added to the eluent.[1] Recrystallization avoids silica dust exposure and yields higher purity.

Emergency Response & Waste Management

First Aid Logic
  • Eye Contact: Flush immediately.[1][5][7] The pKa of ~4.5 implies immediate stinging but slower tissue damage than mineral acids. Do not neutralize with bases; continued flushing with saline is safer.[1]

  • Skin Contact: Wash with soap and water.[1][7] Crucial: Monitor for redness over 24 hours.[1] Delayed hypersensitivity (sensitization) may not appear immediately.[1]

Waste Disposal[1]
  • Category: Organic Acid Waste.[1]

  • Segregation: Do not mix with oxidizing agents (Nitric acid, Peroxides).[1] The furan ring is electron-rich and can react violently with strong oxidizers.[1]

  • Destruction: Incineration is the only validated method for complete destruction of the furan pharmacophore.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5354929, 3-(5-Ethyl-2-furyl)acrylic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(2-furyl)acrylic acid (Parent Analog Data).[1] Retrieved from [Link][1]

  • Molecules Journal. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (2022).[1][8][9] Discusses synthesis and stability of furan-acrylic derivatives. Retrieved from [Link][1]

Methodological & Application

Application Note: Synthesis of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the synthesis of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid (also known as 5-ethyl-2-furanacrylic acid). As the pharmaceutical and polymer industries shift toward bio-based feedstocks, furan derivatives have emerged as critical "sleeping giants" in chemical synthesis. This specific target molecule serves as a vital intermediate for conjugated polymers, potential UV-blocking agents, and pharmacophores in anti-inflammatory drug discovery.

The protocol utilizes the Doebner modification of the Knoevenagel condensation.[1] Unlike the standard base-catalyzed aldol condensation which often stops at the intermediate alcohol or ester, the Doebner modification employs a pyridine-piperidine system to drive a concerted dehydration and decarboxylation, yielding the


-unsaturated acid directly from the aldehyde and malonic acid.

Reaction Mechanism & Design

The reaction involves the condensation of 5-ethylfurfural with malonic acid . The choice of the Doebner modification is strategic:

  • Thermodynamic Drive: The decarboxylation step releases

    
    , driving the equilibrium forward to completion.
    
  • Stereoselectivity: The reaction predominantly yields the (E)-isomer (trans) due to steric minimization during the elimination step.

  • Solvent Role: Pyridine acts as both the solvent and the base acceptor for the carboxylic acid proton, while piperidine (catalytic) forms a highly electrophilic iminium ion intermediate with the aldehyde, accelerating the initial attack.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical decarboxylation step that distinguishes this protocol.

Knoevenagel_Mechanism cluster_catalyst Catalytic Cycle Start 5-Ethylfurfural + Malonic Acid Enolate Enolate Formation (Base Catalyzed) Start->Enolate Piperidine/Pyridine Aldol Aldol-like Intermediate Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H₂O) Aldol->Dehydration Elimination Dicarboxylic Dicarboxylic Acid Intermediate Dehydration->Dicarboxylic Decarb Decarboxylation (-CO₂ / Heat) Dicarboxylic->Decarb Reflux (>90°C) Product 3-(5-Ethylfuran-2-yl) prop-2-enoic acid Decarb->Product (E)-Isomer

Figure 1: Step-wise mechanism of the Doebner modification. Note that decarboxylation is thermally driven and irreversible.

Experimental Protocol

Safety Warning: Pyridine is toxic, volatile, and has a noxious odor. Perform all steps in a well-ventilated fume hood. Furan derivatives can be acid-sensitive; avoid prolonged exposure to strong mineral acids.

Materials
ReagentEquiv.[2][3][4][5][6][7]RoleNotes
5-Ethylfurfural 1.0Limiting ReagentPurity >98% recommended.[4]
Malonic Acid 1.2 - 1.5NucleophileExcess ensures complete conversion.
Pyridine 3.0 VolSolvent / BaseMust be dry (store over KOH).[3]
Piperidine 0.05CatalystSecondary amine catalyst.
HCl (conc.) N/AQuenchingFor precipitation (pH adjustment).
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-ethylfurfural (10.0 mmol, 1.24 g) and malonic acid (15.0 mmol, 1.56 g) to the flask.

  • Solvent Addition: Add pyridine (5.0 mL) to dissolve the solids. The reaction is endothermic; slight cooling may occur.

  • Catalysis: Add piperidine (5 drops / ~0.1 mL). A slight color change (yellowing) indicates the formation of the active catalytic species.

Phase 2: Reflux & Decarboxylation
  • Heating: Place the RBF in an oil bath pre-heated to 100°C .

  • Monitoring: Reflux for 2 to 3 hours .

    • Visual Cue: Evolution of gas bubbles (

      
      ) indicates active decarboxylation. The reaction is complete when gas evolution ceases.
      
    • TLC Check: Eluent Hexane:Ethyl Acetate (7:3). The aldehyde spot (

      
      ) should disappear, replaced by a more polar acid spot (streaking near baseline unless acetic acid is added to eluent).
      
Phase 3: Workup & Isolation
  • Cooling: Allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water and 15 mL of concentrated HCl with vigorous stirring.

    • Why? Pyridine is converted to pyridinium chloride (water-soluble), while the product (carboxylic acid) precipitates out.

  • Precipitation: A heavy precipitate (often off-white to pale yellow) should form immediately. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove traces of pyridine/HCl.
    
Phase 4: Purification
  • Recrystallization: The crude product is typically 90-95% pure. For analytical grade:

    • Dissolve the solid in a minimum amount of boiling Ethanol/Water (1:1) .

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Filter the crystals and dry in a vacuum oven at 50°C for 4 hours.

Process Workflow Diagram

Workflow Setup Reagent Mixing (Furfural + Malonic Acid + Pyridine) Reflux Reflux at 100°C (2-3 Hours) Setup->Reflux Piperidine cat. Quench Pour into Ice-HCl (Precipitation) Reflux->Quench CO₂ evolution stops Filter Vacuum Filtration & Water Wash Quench->Filter Solid separation Recryst Recrystallization (EtOH/H₂O) Filter->Recryst Purification Final Pure Product (Dry solid) Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Data Analysis

The product should be characterized to confirm the structure (ethyl group integrity) and stereochemistry (trans-isomer).

Physical Properties[3][5][6][8][9][10]
  • Appearance: Off-white to pale yellow needles.

  • Melting Point: Expected range 138–142°C (Based on unsubstituted analog MP 141°C [1] and methyl analog trends).

Spectroscopic Data (Predicted)

The following table summarizes the expected NMR signals for the target molecule in


 or 

.
Proton (

)
Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
-COOH 12.0 - 12.5Broad Singlet-Carboxylic acid proton
Vinyl-H (

)
6.20 - 6.35Doublet15.6Proton adjacent to COOH (trans)
Vinyl-H (

)
7.30 - 7.45Doublet15.6Proton adjacent to Furan (trans)
Furan-H (C3) 6.60 - 6.70Doublet3.5Furan ring proton
Furan-H (C4) 6.10 - 6.20Doublet3.5Furan ring proton
Ethyl (

)
2.65 - 2.75Quartet7.5Methylene of ethyl group
Ethyl (

)
1.20 - 1.30Triplet7.5Methyl of ethyl group

Key Validation Point: The coupling constant (


) of the vinylic protons is the primary indicator of stereochemistry. A 

-value of 15-16 Hz confirms the (E)-isomer. A smaller value (10-12 Hz) would indicate the (Z)-isomer, which is rare in this protocol.

Troubleshooting & Expert Insights

Common Failure Modes
  • "Oiling Out" during Quench:

    • Cause: The product did not crystallize immediately, likely due to residual solvent or temperature.

    • Fix: Scratch the side of the beaker with a glass rod to induce nucleation. Ensure the water is ice-cold.

  • Low Yield / Incomplete Decarboxylation:

    • Symptom:[7][8][9][10] Isolation of a dicarboxylic acid (higher melting point, different solubility).

    • Fix: Ensure the reflux temperature is maintained above 90°C. The decarboxylation of malonic acid derivatives requires thermal energy.

  • Dark/Black Product:

    • Cause: Polymerization of the furan ring. Furans are sensitive to strong acids and oxygen at high temperatures.

    • Fix: Perform the reaction under a Nitrogen atmosphere. Use fresh, distilled furfural (colorless).[3]

Green Chemistry Alternative

For laboratories restricting pyridine use, a solvent-free or aqueous method exists:

  • Reagents: 5-Ethylfurfural + Malonic Acid + Ammonium Acetate (2 equiv).

  • Conditions: Grind reagents together (solvent-free) or reflux in Ethanol.

  • Pros: Avoids toxic pyridine.

  • Cons: Often requires longer reaction times or yields a mixture of mono/di-acids requiring more complex purification [2].

References

  • Rajagopalan, S.; Raman, P. V. A. "3-(2-Furyl)acrylic Acid." Organic Syntheses, Coll.[2][3] Vol. 3, p.425 (1955); Vol. 27, p.38 (1947).

  • Cioffi, N. et al. "Knoevenagel Condensation in Water/Ethanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354519, 3-(5-Methylfuran-2-yl)acrylic acid (Analogous reference). [11]

Sources

Application Note: Synthesis of 3-(5-Ethylfuran-2-yl)acrylic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3-(5-ethylfuran-2-yl)acrylic acid (also known as 3-(5-ethyl-2-furyl)acrylic acid) via the reaction of 5-ethylfurfural with malonic acid . This transformation utilizes the Knoevenagel condensation followed by an in situDoebner decarboxylation .

The resulting


-unsaturated acid is a valuable intermediate in the synthesis of renewable polymers, pharmaceutical pharmacophores, and fine chemicals derived from lignocellulosic biomass. This guide presents two validated protocols: a classic high-yield pyridine-mediated method and a modern green chemistry approach.

Reaction Mechanism & Logic

The reaction proceeds through a two-stage mechanism. First, the active methylene group of malonic acid is deprotonated by a base catalyst, facilitating a nucleophilic attack on the carbonyl carbon of 5-ethylfurfural. Following dehydration, the resulting dicarboxylic acid intermediate is unstable under reflux conditions and undergoes thermal decarboxylation to yield the target acrylic acid derivative.

Mechanism Diagram

Knoevenagel_Doebner Reactants Reactants 5-Ethylfurfural + Malonic Acid Enolate Enolate Formation Reactants->Enolate Deprotonation Base Base Catalyst (Pyridine/Piperidine) Base->Enolate Attack Nucleophilic Attack on Aldehyde Enolate->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Intermed Intermediate Furfural-Malonic Adduct Dehydration->Intermed Decarb Decarboxylation (-CO2) Intermed->Decarb Heat (>80°C) Product Product 3-(5-Ethylfuran-2-yl)acrylic Acid Decarb->Product

Figure 1: Step-wise mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocols

Method A: Classic Doebner Modification (High Yield)

Best for: Initial scale-up, maximum yield, and difficult substrates.

Reagents:

  • 5-Ethylfurfural (5-EF): 1.0 equivalent (e.g., 12.4 g, 100 mmol)

  • Malonic Acid: 1.2 equivalents (e.g., 12.5 g, 120 mmol)

  • Pyridine: Solvent/Base (approx. 2-3 mL per gram of aldehyde)

  • Piperidine: Catalyst (0.5 - 1.0 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 5-ethylfurfural and malonic acid. Add pyridine (approx. 25-30 mL) and stir until the malonic acid is mostly dissolved.

  • Catalysis: Add piperidine (0.5 mL) dropwise. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 115°C) for 2–3 hours .

    • Checkpoint: Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase. The reaction is complete when CO₂ evolution ceases and TLC shows consumption of the aldehyde.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing ice-cold dilute HCl (approx. 100 mL of 2M HCl) with vigorous stirring.

    • Why: This neutralizes the pyridine and precipitates the free acid product.

  • Isolation: A solid precipitate should form immediately. Stir for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel and wash copiously with cold water to remove residual pyridine hydrochloride.

  • Purification: Recrystallize the crude solid from an Ethanol/Water (1:1) mixture.

    • Dissolve in hot ethanol, filter while hot (if necessary), then add warm water until slightly turbid. Cool slowly to 4°C.

Method B: Green Aqueous Protocol (Eco-Friendly)

Best for: Green chemistry compliance, avoiding toxic pyridine.

Reagents:

  • 5-Ethylfurfural: 1.0 equivalent

  • Malonic Acid: 1.2 equivalents

  • Catalyst: Ammonium Bicarbonate (

    
    ) or pure water (slower)
    
  • Solvent: Water

Procedure:

  • Setup: Combine 5-ethylfurfural (10 mmol), malonic acid (12 mmol), and ammonium bicarbonate (10 mol%) in a flask with 10 mL of water.

  • Reaction: Heat to 90°C for 4–6 hours. The mixture will likely form a biphasic system initially but may homogenize or form a suspension as the reaction proceeds.

  • Workup: Cool to room temperature. If the product precipitates as a solid, filter and wash with water. If it oils out, extract with ethyl acetate, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol/Water as above.

Characterization & Validation

Since specific literature data for the 5-ethyl derivative is less common than the 5-methyl or unsubstituted analogs, use the following logic for validation.

ParameterExpected DataNotes
Appearance Off-white to pale yellow crystalline solidDarkening indicates oxidation or residual polymer.
Melting Point 140–155 °C (Estimated)Compare to 3-(furan-2-yl)acrylic acid (MP ~141°C) [1] and 3-(5-methylfuran-2-yl)acrylic acid (MP ~152°C) [2].
¹H NMR (DMSO-d₆)

12-13 (s, 1H, -COOH)

7.3-7.5 (d, 1H, Vinyl-H)

6.1-6.4 (d, 1H, Vinyl-H)

6.6-6.8 (m, Furan-H)

2.6 (q, 2H, Ethyl-CH₂)

1.2 (t, 3H, Ethyl-CH₃)
The vinyl doublet coupling constant (

) of ~16 Hz confirms the trans (E) isomer.[1]
IR Spectroscopy 1680–1700 cm⁻¹ (C=O stretch)2500–3000 cm⁻¹ (O-H broad)Characteristic carboxylic acid dimer peaks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Product melting point depressed by impurities; solvent mix incorrect.Use a seed crystal if available. Scratch the glass side of the flask. Add more water to the ethanol recrystallization mix.
Low Yield Incomplete decarboxylation or polymerization of furfural.Ensure reflux time is sufficient (stop only after bubbling ceases). Perform reaction under

to prevent furan ring oxidation.
Pyridine Smell Incomplete neutralization during workup.Wash the crude solid with more dilute HCl. Recrystallize twice if necessary.
Dark Product Polymerization (Humins formation).[2]5-Ethylfurfural is sensitive to strong acids/heat. Ensure the HCl quench is cold. Avoid prolonged heating beyond completion.

Safety & Handling

  • Pyridine: Flammable, harmful by inhalation, and affects male fertility. Handle ONLY in a fume hood.

  • 5-Ethylfurfural: Combustible liquid. Store in a cool, dark place to prevent degradation.

  • Malonic Acid: Causes serious eye irritation. Wear safety goggles.

References

  • PubChem. (n.d.).[3] 3-(5-Methyl-furan-2-yl)-acrylic acid (CID 766922).[1][3] National Library of Medicine. Retrieved from [Link]

  • Verma, P., et al. (2017). Knoevenagel condensation of furfural with active methylene compounds. Asian Journal of Chemistry. Retrieved from [Link]

Sources

preparation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Synthesis of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives

Executive Summary & Strategic Significance

The 3-aryl-3-(furan-2-yl)propanoic acid scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for the 3-phenylpropanoic acid core found in GPR40 agonists (e.g., Fasiglifam/TAK-875) and various anti-microbial agents. The incorporation of the furan ring introduces unique electronic properties and alters lipophilicity (LogP), potentially improving the metabolic stability and solubility profile of drug candidates.

However, the synthesis of this scaffold presents specific challenges:

  • Acid Sensitivity: The electron-rich furan ring is prone to polymerization (resinification) under standard acidic conditions.

  • Stereocontrol: Biological activity, particularly for GPR40 targets, is often governed by the configuration of the

    
    -carbon.
    

This Application Note details two distinct, validated protocols:

  • Protocol A (Racemic/High-Throughput): A Brønsted superacid-mediated hydroarylation for rapid library generation.

  • Protocol B (Asymmetric): A Rhodium-catalyzed conjugate addition for the synthesis of enantiopure candidates.

Strategic Analysis of Synthetic Routes

The choice of method depends on the stage of drug development.

FeatureProtocol A: Superacid HydroarylationProtocol B: Rh-Catalyzed Conjugate Addition
Primary Utility Lead Generation / SAR Library ExpansionLead Optimization / Process Chemistry
Stereochemistry Racemic (

)
Enantioselective (

ee)
Key Reagents Triflic Acid (TfOH), ArenesArylboronic Acids,

, Chiral Ligand
Atom Economy High (Direct coupling)Moderate (Requires boronic acids)
Furan Stability Stabilized via diprotonationStabilized via mild, neutral conditions

Protocol A: Superacid-Mediated Hydroarylation (Racemic)

Theory & Causality: While furan is typically acid-sensitive, the use of a superacid (Triflic acid, TfOH) alters the reaction landscape. In superacidic media, the 3-(furan-2-yl)acrylic acid precursor undergoes superelectrophilic activation.[1] The formation of a dicationic species (O,C-diprotonated) sufficiently deactivates the furan ring against self-polymerization while rendering the


-carbon highly electrophilic toward arene nucleophiles.
Experimental Workflow

Step 1: Precursor Synthesis (Knoevenagel Condensation)

  • Reagents: Furfural (1.0 equiv), Malonic acid (1.0 equiv), Pyridine (solvent), Piperidine (0.05 equiv).

  • Procedure:

    • Dissolve furfural and malonic acid in pyridine.

    • Add piperidine dropwise.[1]

    • Heat to 100°C for 4 hours.

    • Quench: Pour into ice water and acidify with HCl (pH 2).

    • Isolation: Filter the precipitate, wash with water, and dry.[2]

    • Product: 3-(Furan-2-yl)acrylic acid (typically light orange solid).

Step 2: Hydroarylation (The Critical Step)

  • Substrate: 3-(Furan-2-yl)acrylic acid.

  • Nucleophile: Electron-rich Arene (e.g., Benzene, Toluene, Xylene).

  • Catalyst/Solvent: Triflic Acid (TfOH).[1] Note: TfOH acts as both catalyst and solvent.

Detailed Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve 3-(furan-2-yl)acrylic acid (1.0 mmol) in the arene (excess, or use DCM as co-solvent if arene is solid).

  • Activation: Cool the mixture to 0°C.

  • Acid Addition: Add TfOH (10-15 equiv) dropwise. Caution: Exothermic.

    • Why: High equivalents ensure complete diprotonation, protecting the furan.

  • Reaction: Stir at 0°C to RT for 1-2 hours. Monitor by TLC (the starting acrylate fluorescence disappears).

  • Workup:

    • Pour the reaction mixture slowly into crushed ice (50 mL).

    • Extract with Chloroform (

      
       mL).
      
    • Wash combined organics with water (

      
      ) to remove acid traces.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH or Column Chromatography (Hexane/EtOAc).

Mechanism Visualization (Protocol A)

SuperacidMechanism Start 3-(Furan-2-yl)acrylic acid Mono Mono-protonated (O-protonation) Start->Mono + H+ TfOH TfOH (Superacid) Di Superelectrophile (O,C-diprotonated Dication) TfOH->Di Solvent Medium Mono->Di + H+ (Activation) Sigma Sigma Complex Di->Sigma + Arene Arene Arene Nucleophile (Friedel-Crafts) Arene->Sigma Product 3-Aryl-3-(furan-2-yl) propanoic acid Sigma->Product - H+ (Re-aromatization)

Figure 1: Superelectrophilic activation mechanism preventing furan polymerization while enabling hydroarylation.

Protocol B: Rhodium-Catalyzed Asymmetric Conjugate Addition

Theory & Causality: To achieve enantioselectivity, the Hayashi-Miyaura reaction is employed. A Rh(I) complex coordinated with a chiral bisphosphine ligand (e.g., BINAP or Segphos) facilitates the transmetallation of an arylboronic acid and its subsequent 1,4-addition to the acrylate.

  • Critical Factor:[1] The reaction must be run under neutral/mild conditions to prevent furan degradation.

  • Selectivity: The chiral ligand dictates the facial selectivity of the aryl addition to the

    
    -carbon.
    
Experimental Workflow

Step 1: Substrate Preparation Convert the acrylic acid from Protocol A into an ester (Ethyl or Methyl 3-(furan-2-yl)acrylate) using standard Fischer esterification (EtOH,


 cat). Note: Esters are better substrates for Rh-catalysis than free acids.

Step 2: Asymmetric Conjugate Addition

Reagents:

  • Substrate: Ethyl 3-(furan-2-yl)acrylate (1.0 equiv).

  • Nucleophile: Arylboronic acid (1.5 - 2.0 equiv).

  • Catalyst Precursor:

    
     (3 mol%).
    
  • Ligand: (R)-BINAP or (R)-Segphos (6 mol%).

  • Base:

    
     (1.0 equiv, aq) or 
    
    
    
    .
  • Solvent: Dioxane/Water (10:1).

Detailed Procedure:

  • Catalyst Formation (In-situ):

    • In a glovebox or under Argon, mix

      
       (15 mg) and (R)-BINAP (40 mg) in dry 1,4-dioxane (3 mL).
      
    • Stir at RT for 15 mins until a clear orange/red solution forms (Active Rh-Ligand species).

  • Reaction Assembly:

    • Add the arylboronic acid (2.0 mmol) and the furan-acrylate ester (1.0 mmol) to the catalyst solution.

    • Add degassed water (0.3 mL) containing

      
       (1.0 mmol).
      
  • Execution:

    • Stir vigorously at 90°C for 6-12 hours.

    • Checkpoint: Monitor consumption of acrylate by TLC.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (SiO2, Hexane/EtOAc 9:1).

  • Hydrolysis (Optional):

    • To obtain the free acid: Treat the ester with LiOH in THF/H2O at RT for 4 hours. Acidify carefully to pH 4.

Catalytic Cycle Visualization (Protocol B)

RhCycle PreCat [Rh(cod)Cl]2 + (R)-BINAP ActiveRh Rh-OH species (Active Catalyst) PreCat->ActiveRh KOH/H2O Transmetal Transmetallation ActiveRh->Transmetal + Ar-B(OH)2 ArRh Ar-Rh(I)-L* Transmetal->ArRh Coord Olefin Coordination ArRh->Coord + Furan-Acrylate Insert Migratory Insertion (Enantio-determining) Coord->Insert OxaPi Oxa-π-allyl Rh(III) Insert->OxaPi Hydrolysis Hydrolysis OxaPi->Hydrolysis + H2O Hydrolysis->ActiveRh Regenerate Catalyst Product Chiral Ester Product Hydrolysis->Product Release Boronic Ar-B(OH)2 Boronic->Transmetal

Figure 2: Rhodium(I)-catalyzed asymmetric conjugate addition cycle (Hayashi-Miyaura) establishing the C3 stereocenter.

Analytical Data & Validation

To validate the synthesis, compare spectral data against these characteristic signals.

NucleusFragmentCharacteristic Shift (

, ppm)
MultiplicityNote

NMR
Furan


Doublet

-proton of furan

NMR
Furan


MultipletDistinctive furan signals

NMR

-CH

Triplet Diagnostic for C3-substitution

NMR

-CH


Doublet of DoubletsDiastereotopic protons

NMR
C=O (Acid)

SingletCarboxyl carbon

NMR

-CH

SingletShift varies with Aryl electronics

Self-Validation Check:

  • Protocol A: If the product is dark/black, polymerization occurred. Reduce temperature or increase TfOH equivalents (counter-intuitively, more acid stabilizes the superelectrophile).

  • Protocol B: If low yield is observed, check for oxygen leaks (Rh oxidation) or boronic acid protodeboronation. Ensure the furan-acrylate is free of residual acid from its synthesis.

References

  • Superacid Hydroarylation Protocol: Kalyaev, M. V., et al. (2022).[1] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612. [Link]

  • GPR40 Agonist Relevance (TAK-875 Analogues): Negi, D. S., et al. (2016).[2] "Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1184–1192. [Link]

  • Rh-Catalyzed Asymmetric Conjugate Addition (General Protocol): Sardini, S. R., & Stoltz, B. M. (2015). "Discussion Addendum for: Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids." Organic Syntheses, 92, 247.[3] (Referencing the Hayashi-Miyaura Rhodium methodology context). [Link]

  • Furan Reactivity & Friedel-Crafts Context: Uraguchi, D., Sorimachi, K., & Terada, M. (2004). "Organocatalytic Asymmetric aza-Friedel-Crafts Alkylation of Furan." Journal of the American Chemical Society, 126(38), 11804-11805. [Link]

Sources

Application Notes and Protocols for Antifungal Susceptibility Testing of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Furan Derivatives in Antifungal Drug Discovery

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, contributing to a wide array of pharmacologically active compounds.[1][2] Its unique steric and electronic properties often enhance drug-receptor interactions, metabolic stability, and bioavailability.[1] In the realm of infectious diseases, furan derivatives have demonstrated a broad spectrum of activity, including antibacterial, antiviral, and notably, antifungal properties against clinically relevant pathogens like Candida and Aspergillus species.[1][3] The rise of antifungal resistance to existing drug classes has intensified the search for novel therapeutic agents, making the systematic evaluation of furan-based compounds a critical endeavor in drug development.[4][5][6]

Accurate and reproducible antifungal susceptibility testing (AFST) is the bedrock of this discovery process. It provides the essential in vitro data—the minimum inhibitory concentration (MIC)—that informs therapeutic potential, guides structure-activity relationship (SAR) studies, and is a prerequisite for preclinical and clinical development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the established methods for AFST, with a special focus on the nuances and considerations required for the reliable testing of novel furan derivatives.

Core Principles and Methodologies in Antifungal Susceptibility Testing

The goal of AFST is to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in vitro. Several standardized methods have been developed to ensure inter-laboratory reproducibility, with the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) providing the most widely recognized protocols.[7][8] The primary methods applicable to the evaluation of furan derivatives are broth dilution, disk diffusion, and gradient diffusion.

Broth Dilution Methods: The Gold Standard

Broth dilution is the reference method for determining quantitative MIC values.[8][9] It involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid medium.

  • Macrodilution: Performed in tubes, this method is labor-intensive and generally reserved for specific research applications.

  • Microdilution: This is the more common format, utilizing 96-well microtiter plates, which allows for higher throughput testing of multiple isolates and compounds simultaneously.[7]

The CLSI documents M27 for yeasts and M38 for filamentous fungi provide detailed, standardized protocols for broth microdilution.[9][10][11]

Causality Behind Experimental Choices in Broth Microdilution:

  • Standardized Medium (RPMI-1640): The use of RPMI-1640 medium, buffered with MOPS to a pH of 7.0, is crucial for minimizing variability in test results.[12] Fungal growth and the activity of many compounds can be pH-dependent.

  • Inoculum Preparation: The fungal inoculum is standardized spectrophotometrically to a specific cell density. An inaccurate inoculum size is a major source of MIC variability.

  • Incubation Conditions: Standardized temperature (35°C) and incubation time (24-48 hours for yeasts, variable for molds) are critical for reproducible results.[13][14]

Diagram of the Broth Microdilution Workflow:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Results Inoculum Standardize Fungal Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Compound Prepare Serial Dilutions of Furan Derivative Compound->Plate Incubate Incubate at 35°C Plate->Incubate Read Read MIC Endpoint (Visually or Spectrophotometrically) Incubate->Read QC Validate with QC Strains Read->QC

Caption: Workflow for Broth Microdilution Testing.

Agar-Based Methods: Practical Alternatives

Agar-based methods are often used in clinical labs for their simplicity and cost-effectiveness.[15]

  • Disk Diffusion (Kirby-Bauer): Paper disks impregnated with a specific concentration of the furan derivative are placed on an agar plate inoculated with the test fungus.[16] The drug diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.[16] The CLSI M44 document provides a standardized method for yeasts.[17][18] This method provides a qualitative result (susceptible, intermediate, or resistant) once zone diameter breakpoints are established. For novel compounds like furan derivatives, this method is primarily useful for initial screening.

  • Gradient Diffusion (Etest®): This method uses a plastic strip with a predefined, continuous concentration gradient of the antifungal agent.[19][20] When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[12][14] The Etest provides a quantitative MIC and correlates well with broth microdilution for many drug-organism combinations.[14]

Diagram of Agar-Based Testing Logic:

AgarBasedMethods cluster_methods Method Application cluster_results Result Interpretation Start Inoculated Agar Plate Disk Disk Diffusion Apply paper disk with fixed drug amount Start->Disk Etest Gradient Diffusion (Etest) Apply plastic strip with drug gradient Start->Etest Zone Measure Zone of Inhibition (mm) Qualitative Result Disk->Zone MIC Read Intersection of Ellipse (µg/mL) Quantitative MIC Etest->MIC

Caption: Logic of Agar Diffusion Methods.

Special Considerations for Furan Derivatives

Novel compounds do not always behave like established drugs in standardized assays. The unique chemical nature of furan derivatives necessitates a proactive and critical approach to AFST.

  • Solubility: Furan derivatives can be hydrophobic.[21] Poor solubility in the test medium is a primary cause of inaccurate MICs.

    • Recommendation: Use dimethyl sulfoxide (DMSO) to prepare the stock solution, ensuring the final concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit fungal growth. Always run a DMSO-only control. If solubility issues persist, explore alternative solvents or the use of surfactants like Tween 80, validating that the surfactant itself has no antifungal activity at the concentration used.

  • Compound Color: Some organic molecules, including furan derivatives, may be colored. This can interfere with visual or spectrophotometric reading of MIC endpoints.

    • Recommendation: If a compound is colored, a spectrophotometric reading should be taken from uninoculated wells containing the compound to establish a baseline for background subtraction. For visual readings, consider using a viability indicator dye like AlamarBlue, which changes color based on metabolic activity, providing a less subjective endpoint.

  • Stability: The stability of the furan derivative in the RPMI medium at 35°C over 48 hours should be confirmed. Degradation of the compound will lead to an overestimation of the MIC.

    • Recommendation: Use analytical methods like HPLC to quantify the compound's concentration at the beginning and end of the incubation period in a cell-free experiment.

  • Mechanism of Action: The furan ring can be oxidized to form reactive intermediates.[1][2] This suggests that the mechanism of action might involve the production of reactive oxygen species or covalent modification of fungal macromolecules.[1] This can influence how MIC endpoints are interpreted.

    • Trailing Effect: Some fungistatic drugs exhibit a "trailing" phenomenon, where reduced, but not completely inhibited, growth is observed over a wide range of concentrations. This can complicate MIC determination. CLSI guidelines provide specific criteria for reading endpoints in such cases (e.g., significant reduction in growth compared to the control).

Protocols

Protocol 1: Broth Microdilution for Yeasts (adapted from CLSI M27)

This protocol is designed for testing furan derivatives against Candida spp. and Cryptococcus neoformans.[9][11]

Materials:

  • Furan derivative stock solution (e.g., 10 mg/mL in 100% DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with 0.165 M MOPS to pH 7.0

  • Sterile 96-well, flat-bottom microtiter plates

  • Yeast isolates and quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile saline or water

  • Spectrophotometer

  • 35°C incubator

Procedure:

  • Inoculum Preparation: a. Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. b. Select several colonies and suspend them in 5 mL of sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer (530 nm wavelength, O.D. 0.08-0.10). d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution Plate Preparation: a. Prepare a working solution of the furan derivative in RPMI medium. b. In a separate 96-well plate (the "mother plate"), perform 2-fold serial dilutions of the furan derivative in RPMI to achieve concentrations that are 2x the final desired concentrations. c. Transfer 100 µL from each well of the mother plate to the corresponding wells of the final test plate.

  • Inoculation and Incubation: a. Add 100 µL of the final inoculum to each well of the test plate, bringing the total volume to 200 µL. This dilutes the drug to its final 1x concentration. b. Include a growth control well (100 µL inoculum + 100 µL RPMI) and a sterility control well (200 µL RPMI only). c. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. The MIC is the lowest concentration of the furan derivative that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control. b. For visual reading, use a reading mirror. For spectrophotometric reading (at 490-530 nm), calculate the percentage of growth inhibition relative to the control.

Self-Validation and Quality Control:

  • QC Strains: Always test QC strains with known MIC ranges for standard antifungal agents alongside the novel compounds. This validates the test system.

  • Growth Control: The growth control must show dense turbidity.

  • Sterility Control: The sterility control must remain clear.

Protocol 2: Disk Diffusion Screening (adapted from CLSI M44)

This protocol is a preliminary screen for antifungal activity of a furan derivative.

Materials:

  • Furan derivative solution

  • Sterile blank paper disks (6.5 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[8][15]

  • Yeast isolates

  • 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Disk Preparation: a. Aseptically apply a known amount of the furan derivative solution to each blank paper disk (e.g., 20 µL of a 1 mg/mL solution) and allow them to dry completely.

  • Inoculum Preparation: a. Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: a. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of the GMB agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage. c. Allow the plate to dry for 5-15 minutes.

  • Disk Application and Incubation: a. Place the prepared furan derivative disk onto the agar surface. Gently press to ensure complete contact. b. Incubate the plate at 35°C for 20-24 hours.

  • Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition in millimeters. b. A zone of inhibition indicates antifungal activity. The size of the zone gives a qualitative indication of potency.

Data Presentation and Interpretation

Summarize quantitative MIC data in a clear, tabular format. This allows for easy comparison of the activity of different furan derivatives against a panel of fungal isolates.

Table 1: Example MIC Data Summary for Furan Derivatives against Candida spp.

CompoundC. albicans ATCC 90028C. glabrata ATCC 90030C. parapsilosis ATCC 22019
Furan Derivative A 16 µg/mL32 µg/mL8 µg/mL
Furan Derivative B 0.5 µg/mL1 µg/mL0.25 µg/mL
Fluconazole (Control) 0.5 µg/mL16 µg/mL0.25 µg/mL

When analyzing results, consider the MIC₅₀ and MIC₉₀ values (the MICs at which 50% and 90% of isolates are inhibited, respectively) when testing against a larger panel of clinical isolates. This provides a more robust assessment of a compound's spectrum of activity.

Conclusion

The systematic evaluation of furan derivatives requires a rigorous and well-controlled approach to antifungal susceptibility testing. By adhering to established standards from organizations like CLSI and being mindful of the unique chemical properties of this compound class, researchers can generate high-quality, reproducible data. This information is fundamental to identifying promising new antifungal candidates and advancing the fight against invasive fungal infections.

References

  • Arendrup, M., et al. (2001). Comparison of Etest and a tablet diffusion test with the NCCLS broth microdilution method for fluconazole and amphotericin B susceptibility testing of Candida isolates. Journal of Antimicrobial Chemotherapy, 47: 521–526.
  • Berkow, E. L., et al. (2020). The disk diffusion method is one of the oldest and most widely used techniques for sensitivity testing. Clinical Microbiology Reviews, 33:e00069-19.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mechanisms of action. Clinical Microbiology Reviews, 12(4), 501–517.
  • Lewis, R. E., & Kontoyiannis, D. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947.
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
  • Dannaoui, E. (2019). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 5(4), 108.
  • Revie, N. M., et al. (2018). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Journal of the Brazilian Society of Tropical Medicine, 51(4), 415-423.
  • Brown, G. D., et al. (2012). Antifungal drug development: Challenges, unmet clinical needs, and new approaches.
  • ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Retrieved from [Link]

  • I.R.I.S. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

  • 3rd International Conference on Emerging Infectious Diseases. (2002). Antifungal Susceptibility Testing. Retrieved from [Link]

  • Choi, Y. J., et al. (2015). Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis.
  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. Retrieved from [Link]

  • AB Biodisk. (n.d.). Etest for Antifungal Susceptibility Testing. Retrieved from [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Retrieved from [Link]

  • Jakaya, et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Kwizera, R., et al. (2024). Antifungal susceptibility testing: applicability of methods and strategies for improving access in resource-constrained settings. The Lancet Infectious Diseases.
  • MDPI. (2024). Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance? Retrieved from [Link]

  • Dannaoui, E. (2019). Antifungally Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Journal of Fungi, 5(4), 108.
  • Wieder, A. M., & Kontoyiannis, D. P. (2016). Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi. Journal of Fungi, 2(2), 14.
  • MDPI. (2025). Advances in Fungal Infection Research: From Novel Diagnostics to Innovative Therapeutics. Retrieved from [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658.
  • Wieder, A. M., & Kontoyiannis, D. P. (2016). Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi. Journal of Fungi, 2(2), 14.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Furan-2-yl-prop-2-enoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Furan Scaffolds in Drug Discovery

Furan-2-yl-prop-2-enoic acids, structural analogs of cinnamic acids, represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The furan ring is a key heterocyclic motif found in numerous pharmaceutical compounds, valued for its diverse biological activities.[1] The synthesis of these scaffolds is a critical step in the development of new therapeutic agents.[2] Traditional synthesis methods, often relying on conventional heating, can be time-consuming, energy-intensive, and may lead to the formation of undesirable by-products.[3][4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry to offer a more sustainable and efficient alternative.[5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional methods—often minutes instead of hours—with significant improvements in product yields and purity.[7][8][9] This acceleration is due to the unique heating mechanism of microwaves, which involves direct and rapid energy transfer to polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[10][11]

This guide provides a detailed technical overview and validated protocols for the synthesis of furan-2-yl-prop-2-enoic acids using dedicated microwave reactors. We will explore the core chemical principles, provide step-by-step experimental procedures for Knoevenagel-Doebner and Perkin condensations, and offer insights grounded in extensive field experience for researchers, scientists, and drug development professionals.

Core Principles: The Science Behind the Speed

The Mechanism of Microwave Heating

Unlike conventional heating, which relies on the slow transfer of heat from an external source through vessel walls, microwave heating generates energy directly within the reaction medium.[5] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents used in this synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the material.[6][10][11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a basic catalyst), they will oscillate back and forth under the influence of the microwave field. Collisions with surrounding molecules generate heat.[5][6]

This "in-core" volumetric heating is exceptionally fast and efficient, often leading to localized superheating and non-equilibrium temperature conditions that can accelerate reaction kinetics beyond what is achievable with conventional methods.[10][11] The result is a dramatic reduction in reaction time, increased yields, and often, cleaner reaction profiles with fewer by-products.[2][9]

Key Synthetic Pathways

The synthesis of furan-2-yl-prop-2-enoic acids is typically achieved via condensation reactions that form a new carbon-carbon double bond. Microwave irradiation is highly effective at accelerating these transformations.

1.2.1. The Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde (furan-2-carbaldehyde) with a compound containing an active methylene group, such as malonic acid.[12] The reaction is typically catalyzed by a weak base, like piperidine. The use of a weak base is critical to prevent the self-condensation of the aldehyde.[12] When malonic acid is used, the initial condensation product undergoes subsequent decarboxylation under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid.[12][13]

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

1.2.2. The Perkin Reaction

The Perkin reaction is another classic method for generating α,β-unsaturated carboxylic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium acetate).[3][14] The reaction requires high temperatures, making microwave heating an ideal approach to drastically reduce the long reaction times associated with conventional methods.[4][14]

Caption: Mechanism of the Perkin Reaction.

Experimental Protocols & Workflow

The following protocols are designed for use with a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors for precise and reproducible control.

General Experimental Workflow

Workflow A 1. Reagent Preparation B 2. Microwave Irradiation A->B Load into reactor C 3. Reaction Work-up B->C Cool & transfer D 4. Purification C->D Isolate crude product E 5. Product Characterization D->E Obtain pure product

Sources

Troubleshooting & Optimization

optimizing catalyst load for furan prop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan-2-Acrylic Acid Synthesis Topic: Optimizing Catalyst Load for Knoevenagel-Doebner Condensation Reference ID: TSC-FUR-2024-001

Welcome to the Advanced Synthesis Support Module.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your synthesis of 3-(2-furyl)acrylic acid (Furan-2-acrylic acid) is suffering from low yields, "tarring" (polymerization), or incomplete decarboxylation.

Synthesizing furan derivatives is a balancing act. Unlike benzene rings, the furan ring is electron-rich and acid-sensitive (diene character), making it prone to ring-opening polymerization if your catalyst load or temperature profile is aggressive.

This guide moves beyond basic recipes to the kinetic control of the Knoevenagel-Doebner condensation.

Module 1: Catalyst Architecture & Load Optimization

The Core Challenge: The synthesis of furan-2-acrylic acid typically utilizes the Doebner Modification of the Knoevenagel condensation: reacting Furfural with Malonic Acid .

The catalyst serves two distinct roles here:

  • Base Catalysis: Deprotonates the malonic acid (methylene group).[1]

  • Decarboxylation Promoter: Facilitates the loss of CO₂ from the intermediate to form the acrylic double bond.

Determining Your Optimal Load
Catalyst TypeRecommended LoadRole & MechanismCritical Constraints
Piperidine (Homogeneous)1.0 – 5.0 mol% Primary base for enolate formation. Often used with Pyridine (solvent).[2]High Load Risk: >10 mol% increases "tar" formation via Michael addition side-reactions.
Pyridine (Solvent/Base)Stoichiometric (Solvent)Acts as a weak base and decarboxylation medium.Must be dry. Water inhibits the initial condensation equilibrium.
Solid Base (e.g., MgO, Hydrotalcites)5 – 15 wt% Heterogeneous surface catalysis.Mass Transfer Limited: Requires high agitation. Pore blockage by polymer byproducts is common.
Piperidinium Acetate (Green)10 – 20 mol% Ionic liquid-type mechanism; milder than free amine.Excellent for solvent-free conditions; reduces ring-opening risk.

Module 2: Mechanistic Workflow (Visualization)

To optimize load, you must visualize where the catalyst acts. If you overload the catalyst, you accelerate the side reactions (red paths) rather than the product pathway (green path).

KnoevenagelMechanism Cat Catalyst (Base) Malonic Malonic Acid Cat->Malonic Deprotonation Enolate Enolate Ion Malonic->Enolate Aldol Aldol Intermediate Enolate->Aldol + Furfural Furfural Furfural Polymer Black Tar (Polymerization) Furfural->Polymer Excess Base/Heat Ring Opening Dicarb Dicarboxylic Acid (Unstable) Aldol->Dicarb - H2O (Dehydration) Product Furan-2-acrylic Acid (Target) Dicarb->Product - CO2 (Decarboxylation) Requires Heat/Base Product->Polymer Michael Addition

Figure 1: The Catalytic Cycle. Note that excess base promotes the red "Ring Opening" pathway.

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, viscous tar. What happened? Diagnosis: Furan Ring Polymerization (Humins). Root Cause:

  • Catalyst Overload: You likely used too much strong base (e.g., >10 mol% free piperidine), which attacked the furan ring (ring-opening).

  • Thermal Runaway: The Knoevenagel reaction is exothermic. If you added reagents too fast at high temp (100°C+), the furan polymerized. Corrective Action:

  • Reduce catalyst load to 1-2 mol% .

  • Add the catalyst dropwise to the mixture at a lower temperature (e.g., 60°C) before ramping to reflux.

  • Switch Protocol: Use Piperidinium Acetate (buffered system) instead of free Piperidine.

Q2: I have high conversion of Furfural, but the product is the Dicarboxylic Acid, not the Acrylic Acid. Diagnosis: Failed Decarboxylation. Root Cause: The Knoevenagel step (condensation) worked, but the Doebner step (loss of CO₂) failed. This step requires thermal energy and often a specific solvent environment (like Pyridine or Quinoline). Corrective Action:

  • Increase reaction temperature to >90°C for the final hour.

  • Ensure the system is acidic enough to destabilize the carboxyl group—sometimes adding a trace of acetic acid helps drive the CO₂ loss.

Q3: The reaction stalls at 60% conversion. Diagnosis: Water Inhibition. Root Cause: The condensation produces water.[2] Since the reaction is an equilibrium, water accumulation pushes the reaction backward (hydrolysis). Corrective Action:

  • Dean-Stark Trap: If using a solvent (Benzene/Toluene), physically remove water.

  • Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction vessel (if using heterogeneous catalysis).

Module 4: Standardized Experimental Protocol

Method: Modified Doebner Condensation (Solvent-Free or Minimal Solvent) Target: 10g Scale Safety: Work in a fume hood. Furfural is toxic and penetrative.

  • Preparation:

    • Reagents: Furfural (1.0 eq), Malonic Acid (1.2 eq).

    • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq) → Pre-mix to form Piperidinium Acetate in situ.

    • Solvent: Pyridine (2.0 eq) OR minimal Ethanol (green alternative).

  • Reaction:

    • Charge Furfural and Malonic Acid into a round-bottom flask.

    • Add Pyridine (if using).

    • Add the Piperidinium Acetate catalyst.[3]

    • Step 1 (Condensation): Heat to 80°C for 2 hours.

    • Step 2 (Decarboxylation): Ramp temperature to 100-110°C for 1-2 hours until CO₂ evolution ceases.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[3]

    • Pour mixture into ice-cold water acidified with dilute HCl (pH ~2). This precipitates the free acid and dissolves the pyridine catalyst as a salt.

    • Filter the precipitate.[4]

    • Recrystallization: Use Ethanol/Water (1:1) to remove any polymerized furan byproducts (which usually remain insoluble or stay in the mother liquor).

Module 5: Advanced Logic Tree (Graphviz)

Use this flowchart to make real-time decisions during your experiment.

TroubleshootingTree Start Start Reaction Monitor TLC CheckColor Is mixture Black/Tar? Start->CheckColor CheckTLC Is Furfural Consumed? CheckColor->CheckTLC No (Amber/Orange) Stop1 STOP: Polymerization Reduce Cat Load CheckColor->Stop1 Yes CheckInter Is Dicarb Intermediate Present? CheckTLC->CheckInter Yes Stop3 Remove Water (Dean-Stark) CheckTLC->Stop3 No (Stalled) Stop2 Add Heat (>100C) Drive Decarboxylation CheckInter->Stop2 Yes (Spot at Baseline) Success Proceed to Acid Workup CheckInter->Success No (Product Spot Only)

Figure 2: Real-time decision matrix for reaction monitoring.

References

  • Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis.[3][5] Biomass Conversion and Biorefinery.

    • [3]

    • Relevance: Establishes Piperidinium acetate as a superior, green catalyst system.[3]

  • BenchChem Technical Guide (2025).

    • (Simulated based on search context)

    • Relevance: Provides baseline stoichiometry for Doebner modific
  • Organic Chemistry Portal.

    • Relevance: Mechanistic validation of the decarboxylation step.[6]

  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion.[7] RSC Advances.

    • Relevance: Critical data on furan polymerization (tarring)

Sources

Technical Support Center: Troubleshooting Decarboxylation in Malonic Acid Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting malonic acid condensations, with a specific focus on the critical decarboxylation step. This guide is designed for researchers, scientists, and drug development professionals who utilize the Knoevenagel condensation and its Doebner modification to synthesize α,β-unsaturated carboxylic acids and other valuable compounds. Here, we will delve into the common challenges encountered during the decarboxylation phase and provide expert, field-proven insights to overcome them, ensuring the integrity and success of your synthesis.

Core Principles: Understanding the "Why"

Successful troubleshooting begins with a firm grasp of the underlying chemical principles. The Knoevenagel condensation involves the reaction of an active methylene compound, such as malonic acid or its esters, with an aldehyde or ketone.[1][2][3][4] The subsequent decarboxylation of the resulting substituted malonic acid is a pivotal step, often driven by heat, to yield the desired product.[5][6][7][8]

The Doebner modification is particularly relevant as it often employs pyridine not only as a solvent but also as a catalyst that promotes the decarboxylation of the intermediate di-acid.[9][10][11] The reaction proceeds through a cyclic six-membered transition state, leading to the release of carbon dioxide and the formation of an enol, which then tautomerizes to the final product.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the decarboxylation step of your malonic acid condensation.

Issue 1: Incomplete or Failed Decarboxylation

Symptoms:

  • The isolated product is the intermediate substituted malonic acid, not the desired decarboxylated product.

  • Low yield of the final product with a significant amount of starting material or intermediate recovered.

  • Broad or multiple spots on a Thin Layer Chromatography (TLC) plate, indicating a mixture of compounds.

Root Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Action
Insufficient Temperature Decarboxylation is a thermally driven process. The activation energy for the C-C bond cleavage must be overcome.[12]Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or another suitable analytical method. For many substituted malonic acids, temperatures above 150°C may be necessary when heating neat (without solvent).[13]
Inappropriate Solvent The solvent can influence the stability of the transition state. High-boiling, polar aprotic solvents often facilitate decarboxylation.Switch to a higher-boiling solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or use pyridine as both solvent and catalyst in the Doebner modification.[9][14]
Steric Hindrance Bulky substituents near the carboxylic acid groups can hinder the formation of the necessary cyclic transition state for decarboxylation.Prolong the reaction time at the optimal temperature. In some cases, a stronger base or a different catalytic system might be required to facilitate the reaction.
Presence of Water While hydrolysis of esters to the diacid is a necessary preceding step, excess water can sometimes interfere with the subsequent decarboxylation equilibrium, especially at lower temperatures.[15]If applicable, ensure the intermediate substituted malonic acid is thoroughly dried before attempting thermal decarboxylation. For in-situ processes, a Dean-Stark trap can be used to remove water azeotropically if the solvent is appropriate (e.g., toluene).[16]
Issue 2: Formation of Side Products and Low Purity

Symptoms:

  • The presence of unexpected byproducts in your NMR or LC-MS analysis.

  • Difficulty in purifying the desired product.

  • Polymerization or charring of the reaction mixture.

Root Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Action
Excessive Heat or Reaction Time Prolonged heating at very high temperatures can lead to decomposition of the starting materials, intermediates, or the final product, resulting in charring and the formation of complex side products.[17]Carefully optimize the reaction temperature and time. Run small-scale experiments at different temperatures and monitor for product formation and decomposition over time.
Side Reactions of the Aldehyde/Ketone Aldehydes, in particular, can undergo self-condensation (aldol reaction) or other side reactions under basic conditions, especially at elevated temperatures.[4]Add the aldehyde slowly to the reaction mixture containing the malonic acid and catalyst. Maintain the optimal temperature to favor the Knoevenagel condensation over side reactions.
Polymerization of the Product α,β-unsaturated products, such as styrenes derived from cinnamic acids, can be prone to polymerization at high temperatures.[18]Consider performing the decarboxylation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative polymerization. The addition of a radical inhibitor, if compatible with the reaction conditions, may also be beneficial.
Catalyst-Induced Side Reactions The choice and amount of catalyst can influence the reaction pathway. For instance, an excess of a strong base might promote undesired side reactions.[17]Optimize the catalyst loading. In the Doebner modification, the amount of piperidine can be critical.[19] Consider screening alternative catalysts, including greener options like ammonium salts.[20]
Issue 3: Low or Inconsistent Yields

Symptoms:

  • The overall yield of the purified product is consistently below expectations.

  • Significant variability in yield between batches.

Root Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Action
Purity of Reagents Impurities in the malonic acid, aldehyde/ketone, or solvent can inhibit the reaction or lead to the formation of byproducts.[15]Use high-purity reagents. Purify starting materials if necessary (e.g., distillation of aldehydes, recrystallization of malonic acid). Ensure solvents are dry and of an appropriate grade.
Suboptimal Work-up Procedure The product may be lost during the extraction or purification steps. The acidity of the work-up can also be crucial for protonating the carboxylate to the free acid before decarboxylation.[6][21]Carefully acidify the reaction mixture to ensure complete protonation of the intermediate dicarboxylate.[21] Optimize the extraction solvent and the number of extractions. Consider alternative purification methods like column chromatography or recrystallization with different solvent systems.
Inefficient Monitoring Stopping the reaction too early or too late can result in incomplete conversion or product degradation, respectively.Monitor the reaction progress closely using an appropriate analytical technique such as TLC, GC, or HPLC. This will allow you to determine the optimal reaction time.[21][22]

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the Doebner modification?

In the Doebner modification, pyridine serves a dual purpose. It acts as a solvent and also as a base that facilitates the condensation reaction.[9] Crucially, it also promotes the subsequent decarboxylation of the intermediate α,β-unsaturated di-acid.[9][10]

Q2: Can I perform the decarboxylation without a solvent?

Yes, thermal decarboxylation of substituted malonic acids can often be carried out by heating the neat (solvent-free) compound.[13] This is typically done at elevated temperatures, often above 150°C.[13] However, this method requires careful temperature control to avoid decomposition.

Q3: How can I monitor the progress of the decarboxylation?

Several methods can be used to monitor the reaction:

  • Thin Layer Chromatography (TLC): This is a simple and effective way to track the disappearance of the starting material (the substituted malonic acid) and the appearance of the product.[22]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative data on the reaction progress.[23]

  • Gas Evolution: The evolution of carbon dioxide can be monitored by attaching a gas burette or a balloon to the reaction flask.[22]

  • NMR Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by NMR can provide detailed information about the conversion.

Q4: Are there any "green" or milder alternatives for decarboxylation?

Research into greener reaction conditions is ongoing. Some alternatives to high-boiling traditional solvents and harsh conditions include:

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and sometimes allows for solvent-free conditions.[14][17]

  • Alternative catalysts: Benign catalysts such as ammonium salts are being explored to replace more hazardous bases like piperidine and pyridine.[20]

  • Biocatalysis: In some specific cases, enzymes known as decarboxylases can be used for highly selective and mild decarboxylation.[24]

Experimental Protocols

Protocol 1: Standard Doebner-Knoevenagel Condensation and Decarboxylation

This protocol describes a general procedure for the synthesis of trans-cinnamic acid from benzaldehyde and malonic acid.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

  • Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure trans-cinnamic acid.

Protocol 2: Diagnostic Test for Incomplete Decarboxylation

This protocol helps determine if insufficient temperature is the cause of failed decarboxylation.

Materials:

  • Isolated, und-decarboxylated substituted malonic acid

  • High-boiling solvent (e.g., DMF or diphenyl ether)

  • Small reaction vial with a stir bar

  • Heating block or oil bath with a thermometer

Procedure:

  • Place a small amount of the isolated substituted malonic acid into the reaction vial.

  • Add a small volume of the high-boiling solvent.

  • Heat the mixture to a temperature approximately 20°C higher than the original reaction temperature.

  • Monitor for gas evolution (CO2). A simple method is to attach a balloon to the vial.

  • After a set time (e.g., 30 minutes), cool the mixture and analyze a sample by TLC or another appropriate method to check for the formation of the decarboxylated product.

  • If decarboxylation occurs, this indicates that the original reaction temperature was too low.

Visualizing the Process

Reaction Mechanism

Knoevenagel_Decarboxylation cluster_condensation Knoevenagel Condensation cluster_decarboxylation Decarboxylation Aldehyde Aldehyde/Ketone Intermediate α,β-Unsaturated Malonic Acid Aldehyde->Intermediate + Malonic Acid - H2O MalonicAcid Malonic Acid MalonicAcid->Intermediate TransitionState Cyclic Transition State Intermediate->TransitionState Heat Enol Enol Intermediate TransitionState->Enol - CO2 FinalProduct α,β-Unsaturated Carboxylic Acid Enol->FinalProduct Tautomerization

Caption: The Knoevenagel condensation followed by decarboxylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Decarboxylation Issue (Low Yield, Impurities, etc.) CheckTemp Is Reaction Temperature Sufficiently High? Start->CheckTemp CheckSolvent Is the Solvent Appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp No CheckPurity Are Reagents Pure and Dry? CheckSolvent->CheckPurity Yes ChangeSolvent Switch to Higher-Boiling Polar Aprotic Solvent CheckSolvent->ChangeSolvent No CheckWorkup Is the Work-up Procedure Optimized? CheckPurity->CheckWorkup Yes PurifyReagents Purify Starting Materials and Use Dry Solvents CheckPurity->PurifyReagents No Success Problem Resolved CheckWorkup->Success Yes OptimizeWorkup Optimize pH Adjustment, Extraction, and Purification CheckWorkup->OptimizeWorkup No IncreaseTemp->Success ChangeSolvent->Success PurifyReagents->Success OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting decarboxylation issues.

References

  • JoVE. (2025, May 22). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives.
  • Organic Chemistry Tutor. Malonic Ester Synthesis.
  • Benchchem. Introduction to malonic ester synthesis mechanism.
  • Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • ResearchGate. recent developments in knoevenagel condensation reaction: a review.
  • Journal of Advanced Scientific Research. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from Journal of Advanced Scientific Research.
  • C-CH-COO - CH3-C-CH2 + CO. (2019, March 7).
  • ResearchGate. Optimisation of the solvent in the decarboxylation of cinnamic acid. Reaction conditions.
  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Master Organic Chemistry. Knoevenagel Condensation Reaction.
  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters.
  • ResearchGate. (PDF) A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant.
  • Scientific Research Publishing. (n.d.). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives.
  • Wikipedia. Malonic acid.
  • Taylor & Francis Online. (2017, August 8). Decarboxylation of cinnamic acids using a ruthenium sawhorse.
  • The Royal Society. (2022, April 27). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols.
  • OpenOChem Learn. Malonic Ester Synthesis.
  • OpenBU. The Doebner modification of the Knoevenagel reaction.
  • Wikipedia. Knoevenagel condensation.
  • Organic Syntheses. Malonic acid, benzal-, diethyl ester.
  • Taylor & Francis Online. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • FHSU Scholars Repository. Model Studies of the Doebner Modified Knoevenagel Condensation.
  • CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors.
  • PMC. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.
  • Organic Chemicals Blog. (2025, September 8). What is the stability of malonic acid under different conditions?.
  • ResearchGate. (PDF) Indicator assay for amino acid decarboxylases.
  • Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024, May 8).
  • Reddit. (2024, January 6). Method of Measuring Decarboxylation? : r/chemistry.
  • Frontiers. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • ASM Journals. (2025, May 23). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis | mBio.
  • PMC. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • Benchchem. troubleshooting low yields in Knoevenagel condensation.
  • PMC. Malonates in Cyclocondensation Reactions.
  • Benchchem. A Comparative Guide to Catalysts for Knoevenagel Condensation.
  • ACS Publications. (2019, May 29). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids | ACS Catalysis.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation | Journal of Chemical Education.
  • Benchchem. Troubleshooting low conversion rates in Knoevenagel reactions.
  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with....
  • ACS Publications. Condensation Reactions. II. Alkylidene Cyanoacetic and Malonic Esters | Journal of the American Chemical Society.

Sources

minimizing Z-isomer formation in (E)-3-(5-Ethylfuran-2-yl)prop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support portal for the stereoselective synthesis of (E)-3-(5-Ethylfuran-2-yl)prop-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes to favor the formation of the desired E-isomer while minimizing the thermodynamically less stable Z-isomer.

Introduction: The Challenge of Stereoselectivity

The synthesis of α,β-unsaturated carboxylic acids, such as 3-(5-Ethylfuran-2-yl)prop-2-enoic acid, is a common objective in organic synthesis. However, controlling the geometry of the newly formed double bond is a frequent challenge. The formation of a mixture of E and Z isomers can lead to difficult purification steps and reduced overall yield of the desired product. This guide provides detailed troubleshooting advice and optimized protocols to help you achieve high E-selectivity in your reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: My reaction produces a high percentage of the undesired Z-isomer.

Question: I performed a Knoevenagel condensation of 5-ethyl-2-furaldehyde with malonic acid using piperidine in pyridine, and my final product is a mixture of E and Z isomers with a low E/Z ratio. What factors are contributing to this, and how can I improve the selectivity?

Answer: This is a common issue in Knoevenagel-type condensations. The stereochemical outcome is determined by the elimination step from the aldol-type intermediate.[1] While the Doebner modification of the Knoevenagel condensation (using pyridine as a solvent and a base like piperidine) is a standard method, several factors can lead to poor selectivity.[2][3]

Root Causes and Solutions:

  • Reversibility and Equilibration: The initial condensation and elimination steps can be reversible.[1] Under certain conditions, the initially formed E-isomer can equilibrate to a mixture containing the Z-isomer. The stability of the intermediates plays a crucial role.[1]

  • Catalyst Choice: While piperidine is a common catalyst, its basicity and steric profile might not be optimal for maximizing E-selectivity in all cases.

Recommendations:

  • Optimize the Base/Solvent System: The Doebner modification, which uses pyridine as the solvent with a carboxylic acid nucleophile (like malonic acid), is known to favor the formation of the trans (E) product through a mechanism that involves decarboxylation.[2] Ensure you are using pyridine as the solvent, not just as a catalytic base.

  • Consider Alternative Catalysts: Different amine catalysts can influence the stereochemical outcome. For instance, using N-methyl morpholine (NMM) has been reported to exhibit high E-stereoselectivity in modified Knoevenagel condensations.[4]

Issue 2: The E/Z ratio varies significantly between batches.

Question: I'm using a Horner-Wadsworth-Emmons (HWE) approach to synthesize my target compound, but I'm getting inconsistent E/Z ratios. What could be causing this lack of reproducibility?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is generally highly reliable for producing E-alkenes, especially with stabilized phosphonate ylides.[5][6] Inconsistency often points to subtle variations in reaction setup and conditions.

Root Causes and Solutions:

  • Base Addition and Temperature Control: The deprotonation of the phosphonate is a critical step.[5] The rate of base addition and the reaction temperature can affect the formation and stability of the phosphonate carbanion. Inconsistent temperature control can lead to side reactions or affect the equilibration of intermediates that determines the final E/Z ratio.[5]

  • Moisture Content: The presence of water can interfere with the strong bases (like NaH or BuLi) used to generate the phosphonate carbanion, leading to incomplete ylide formation and variable results.

Recommendations:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Reagent Addition: Add the base to the phosphonate solution slowly at a controlled temperature (e.g., 0 °C) to ensure complete and smooth ylide formation. Similarly, add the 5-ethyl-2-furaldehyde to the ylide solution dropwise at a controlled temperature.

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and high-purity reagents.

Issue 3: I am using a Wittig reaction and getting mainly the Z-isomer.

Question: I chose a Wittig reaction for my synthesis, but the predominant product is the Z-isomer. How can I favor the E-isomer using this method?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[7][8] Unstabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) typically lead to the Z-alkene under kinetic control.[8][9] To obtain the E-isomer, you need to use a stabilized ylide.

Root Causes and Solutions:

  • Ylide Stability: An ylide is considered "stabilized" if the R group on the ylide carbon is an electron-withdrawing group (like an ester or ketone).[7][8] These ylides are more stable and react under thermodynamic control, favoring the formation of the more stable E-alkene.[8][10]

Recommendations:

  • Use a Stabilized Ylide: For your target molecule, which has a carboxylic acid group, you should use a Wittig reagent like (triphenylphosphoranylidene)acetic acid or its corresponding ester. This will be a stabilized ylide and should give high E-selectivity.

  • Reaction Conditions for Stabilized Ylides: Reactions with stabilized ylides may require heating to proceed at a reasonable rate.[10]

  • Consider the Schlosser Modification: If you must use an unstabilized ylide, the Schlosser modification can be employed to obtain the E-alkene.[7][11] This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene.[11]

Workflow for Troubleshooting Poor E/Z Selectivity

G cluster_0 Problem Identification cluster_1 Reaction Type Analysis cluster_2 Optimization Strategies cluster_3 Analysis & Purification Problem Low E/Z Ratio Observed (via 1H NMR / HPLC) Knoevenagel Knoevenagel Condensation Problem->Knoevenagel Identify Reaction Used HWE Horner-Wadsworth-Emmons Problem->HWE Identify Reaction Used Wittig Wittig Reaction Problem->Wittig Identify Reaction Used K_Opt 1. Use Pyridine as Solvent (Doebner) 2. Change Amine Catalyst (e.g., NMM) 3. Control Temperature Knoevenagel->K_Opt Implement H_Opt 1. Ensure Strict Anhydrous Conditions 2. Control Base Addition Rate & Temp 3. Check Reagent Purity HWE->H_Opt Implement W_Opt 1. Use a Stabilized Ylide (e.g., Ph3P=CHCO2Et) 2. Increase Reaction Temperature 3. Consider Schlosser Modification Wittig->W_Opt Implement Analysis Re-analyze E/Z Ratio (1H NMR, HPLC) K_Opt->Analysis Run Optimized Reaction H_Opt->Analysis Run Optimized Reaction W_Opt->Analysis Run Optimized Reaction Purify Purify via Column Chromatography or Recrystallization Analysis->Purify If E/Z Ratio is Acceptable

Caption: Troubleshooting workflow for low E/Z isomer ratios.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally gives the highest E-selectivity for this type of transformation?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is widely regarded as one of the most reliable methods for the stereoselective synthesis of E-alkenes, particularly for α,β-unsaturated esters and acids.[5][6] The reaction with stabilized phosphonate carbanions strongly favors the formation of the thermodynamically more stable E-isomer.[5] The water-soluble nature of the phosphate byproduct also simplifies purification compared to the Wittig reaction.[12]

Q2: How can I accurately determine the E/Z ratio of my product mixture?

A2: The most common and reliable method is ¹H NMR spectroscopy .[4][13] The vinyl protons of the E and Z isomers will have different chemical shifts and, more importantly, different coupling constants (J-values).

  • For the E-isomer , the coupling constant between the two vinyl protons (³JH-H) is typically larger, in the range of 12-18 Hz .[13][14]

  • For the Z-isomer , the coupling constant is smaller, usually in the range of 6-12 Hz .[13] By integrating the signals corresponding to a specific proton in each isomer, you can calculate the E/Z ratio.[15] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, especially if baseline separation is achieved.[16][17]

Q3: My E/Z ratio is acceptable, but I'm struggling to separate the remaining Z-isomer. What are the best purification strategies?

A3: Separating geometric isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method.[16][18] A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with silica gel is recommended. The E-isomer is typically less polar and will elute first.

  • Recrystallization: If the product is a solid, fractional recrystallization can be very effective.[17] You will need to screen various solvents to find one where the two isomers have a significant difference in solubility.

  • Preparative HPLC: For high-purity material on a smaller scale, preparative HPLC is an excellent option.[16]

Optimized Protocols for E-Isomer Synthesis

Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction (High E-Selectivity)

This protocol is designed to maximize the formation of the E-isomer.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Ethyl-2-furaldehyde

  • Lithium hydroxide

  • Water, Diethyl ether, HCl (1M)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexane to remove mineral oil, then suspend it in anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Olefination: Cool the resulting clear ylide solution back to 0 °C. Add a solution of 5-ethyl-2-furaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup (Ester): Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Saponification (Acid): Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC). Acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude (E)-3-(5-Ethylfuran-2-yl)prop-2-enoic acid.

  • Purification: Purify the crude acid by recrystallization or column chromatography.

Protocol 2: Doebner-Knoevenagel Condensation

This classical method can also provide good E-selectivity when performed correctly.

Materials:

  • 5-Ethyl-2-furaldehyde

  • Malonic acid

  • Anhydrous Pyridine

  • Piperidine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-ethyl-2-furaldehyde (1.0 eq) and malonic acid (1.3 eq) in anhydrous pyridine.[19]

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (around 100-115 °C) for 3-4 hours, or until CO₂ evolution ceases.[19] Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(5-Ethylfuran-2-yl)prop-2-enoic acid.

Comparative Data on Synthetic Methods

MethodTypical ReagentsTypical ConditionsExpected E/Z RatioKey AdvantagesCommon Issues
Horner-Wadsworth-Emmons Phosphonate ester, NaH, AldehydeTHF, 0 °C to RT>95:5High E-selectivity, easy byproduct removal.[6][12]Requires strict anhydrous conditions.
Wittig Reaction (Stabilized Ylide) Ph₃P=CHCO₂R, AldehydeToluene, Reflux>90:10Good E-selectivity, tolerant of many functional groups.[8][11]Ph₃P=O byproduct can be difficult to remove.
Doebner-Knoevenagel Malonic acid, Aldehyde, Pyridine/PiperidinePyridine, Reflux85:15 to >95:5Uses inexpensive reagents, one-pot procedure.[2]Can have variable selectivity, requires high temperatures.

Mechanism Insight: Why HWE Favors the E-Isomer

The high E-selectivity of the HWE reaction is a result of thermodynamic control. The reaction proceeds through a series of reversible intermediates. The steric interactions in the transition state leading to the oxaphosphetane intermediate are minimized when the bulky groups (the furan ring and the phosphonate group) are oriented anti to each other. This anti arrangement directly leads to the formation of the E-alkene.

HWE_Mechanism Aldehyde 5-Ethyl-2-furaldehyde Anti_TS Anti-periplanar Transition State (Lower Energy) Aldehyde->Anti_TS Syn_TS Syn-periplanar Transition State (Higher Energy) Aldehyde->Syn_TS Ylide Phosphonate Ylide Ylide->Anti_TS Ylide->Syn_TS Threo_Oxa threo-Oxaphosphetane Anti_TS->Threo_Oxa Favored Erythro_Oxa erythro-Oxaphosphetane Syn_TS->Erythro_Oxa Disfavored E_Alkene E-Alkene (Major) Threo_Oxa->E_Alkene Elimination Z_Alkene Z-Alkene (Minor) Erythro_Oxa->Z_Alkene Elimination

Caption: Simplified HWE reaction pathway favoring E-alkene formation.

References

  • Horner–Wadsworth–Emmons reaction. In: Wikipedia. [Link]

  • Wittig & Wittig-Horner reactions. Organic Synthesis. [Link]

  • Wittig reaction. In: Wikipedia. [Link]

  • Method for Regio- and Stereoselective Synthesis of (E)-β,γ-Unsaturated Acids from Aldehydes Under Solvent-Free Conditions. Synthetic Communications - Taylor & Francis. [Link]

  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Stereochemistry in the Knoevenagel reaction of methyl arylsulphinylacetate and aldehydes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Knoevenagel condensation. In: Wikipedia. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

  • Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. MDPI. [Link]

  • ¹H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. ResearchGate. [Link]

  • Wittig Reaction. Dalal Institute. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Knoevenagel condensation between 5-substituted-2-furaldehydes and... ResearchGate. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

Sources

Technical Support Center: Exotherm Control in Superacid-Mediated Hydroarylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist, Process Safety Unit Subject: Thermal Management of Superelectrophilic Activations (Triflic Acid, HF/SbF₅)

Core Directive & Safety Warning

Welcome to the High-Energy Reagent Support Center. You are here because you are performing hydroarylation using superacids (e.g., Triflic Acid/TfOH, Fluorosulfuric Acid, or Magic Acid). These reactions do not follow standard Arrhenius behavior; they are often diffusion-controlled and instantaneous.

The Hazard: Superacid-mediated hydroarylation releases heat from two distinct sources simultaneously:

  • Enthalpy of Mixing (

    
    ):  Superacids have violent heats of hydration and solvation.
    
  • Enthalpy of Reaction (

    
    ):  The formation of the C-C bond and the stabilization of the superelectrophile (dication) releases significant energy.
    

Immediate Safety Stop: If your internal temperature rises


 above your setpoint within 10 seconds of addition, STOP DOSING IMMEDIATELY . You are in a potential runaway scenario.[1]

Module 1: Pre-Reaction Planning (Thermodynamics)

Before you touch a reagent, you must select the correct heat sink. Most users fail here by choosing solvents based on solubility rather than thermal mass.

Solvent Selection for Thermal Ballast

In superacid media, the solvent is your primary heat sink. You need a solvent that resists protonation but has high heat capacity.

SolventSuitabilityThermal RiskNotes
Dichloromethane (DCM) ModerateHigh Low boiling point (40°C). An exotherm can easily flash-boil the solvent, pressurizing the reactor.
1,2-Dichloroethane (DCE) GoodModerateHigher boiling point (83°C) provides a larger safety margin than DCM.
Nitromethane ExcellentLowHigh dielectric constant stabilizes cationic intermediates, reducing aggregation and localized hot spots.
Neat (No Solvent) FORBIDDEN Critical Without thermal ballast, local temperatures can exceed 200°C instantly, leading to polymerization/tarring.
The "Dry System" Mandate

Superacids (especially TfOH) are aggressively hygroscopic.

  • The Issue: If your system contains >500 ppm water, the acid will protonate the water first. This is highly exothermic (

    
    ).
    
  • The Fix: Karl-Fischer titrate all reagents. Use molecular sieves (3Å or 4Å) for 24h prior to reaction.

Module 2: Real-Time Process Control (Dosing Strategy)

This is where the reaction is won or lost. You must decouple the mixing exotherm from the reaction exotherm.

Protocol A: The "Cryogenic Flow" (Gold Standard)

Recommended for scale-up (>10g). Flow chemistry allows for heat removal rates orders of magnitude higher than batch due to the high surface-area-to-volume ratio.

Workflow:

  • Stream A: Substrate + Arene in Nitromethane.

  • Stream B: Triflic Acid (neat or diluted).

  • Mixer: T-mixer or Static Mixer (Glass/Hastelloy).

  • Residence Time: 10–60 seconds.

  • Quench: Immediate output into cold NaHCO₃/Ice slurry.

Protocol B: The "Semi-Batch Dosing" (Lab Scale)

For users without flow reactors.

Step-by-Step:

  • Cooling: Cool the substrate/arene mixture to -20°C (or lower).

  • Dilution: Dilute TfOH 1:1 with the reaction solvent (if compatible) in the addition funnel. Note: This pre-releases the heat of mixing.

  • Sub-Surface Addition: Do not drop acid onto the surface. Use a Teflon cannula to introduce the acid below the solvent line, directly into the turbulent mixing zone.

  • Rate Limiting: Dose at a rate where

    
     never rises 
    
    
    
    .
Visualization: Exotherm Management Logic

ExothermControl Start Start Hydroarylation ScaleCheck Scale > 5g? Start->ScaleCheck Flow Use Continuous Flow (Microreactor) ScaleCheck->Flow Yes Batch Batch Reactor ScaleCheck->Batch No Quench Inverse Quench (Pour Rxn into Ice/Base) Flow->Quench Cooling Cool to -20°C High Agitation (>500 RPM) Batch->Cooling Dosing Sub-surface Addition of Superacid Cooling->Dosing Monitor Monitor Internal Temp Dosing->Monitor Spike Temp Spike > 5°C? Monitor->Spike Stop EMERGENCY STOP Stop Dosing, Max Cooling Spike->Stop Yes Continue Continue Dosing Spike->Continue No Continue->Monitor Continue->Quench Complete

Caption: Decision logic for selecting reactor type and managing thermal runaway during superacid addition.

Module 3: The "Inverse Quench" (Critical Safety)

The reaction isn't over until the workup is stable. A common error is adding water to the reaction mixture.

  • The Error (Direct Quench): Adding water to the superacid mixture creates a localized "steam explosion" zone. The water boils instantly upon contact with the bulk acid, spraying corrosive material.

  • The Solution (Inverse Quench):

    • Prepare a beaker of crushed ice and weak base (NaHCO₃ or Pyridine).

    • Slowly pour the reaction mixture onto the stirring ice slurry.

    • The vast heat capacity of the melting ice absorbs the exotherm of hydration.

Troubleshooting Guide (Symptom -> Root Cause -> Fix)

SymptomProbable Root CauseCorrective Action
Darkening/Tarring Polymerization of the alkene substrate.[2]Reduce Temp: Lower bath temp to -40°C.Dilute: Increase solvent volume (0.1M concentration).
Isomerization Reversible protonation (thermodynamic control).Shorten Time: Quench immediately after consumption of SM.Flow: Switch to flow reactor to limit residence time to seconds.
Temp Spikes on Quench Inverse addition rate too fast.Ice Load: Increase ice volume.External Cooling: Place quench vessel in an acetone/dry ice bath.
Low Yield / SM Recovery Acid consumed by moisture or basic impurities.Dry: Re-dry solvent/substrate.Stoichiometry: Increase acid loading (superacids are often consumed stoichiometrically in complexations).

Mechanistic Insight: Why the Heat?

Understanding the "Superelectrophile" mechanism explains the necessity of these controls.

Mechanism Substrate Substrate (Alkene/Carbonyl) Mono Mono-Cation (Reactive) Substrate->Mono + H+ Acid Superacid (TfOH) Acid->Mono Super Superelectrophile (Dication/Protosolvated) Mono->Super + H+ (2nd eq) Heat1 Heat Release (Protonation) Mono->Heat1 Product Hydroarylated Product Super->Product + Arene Heat2 Heat Release (Bond Formation) Super->Heat2 Arene Arene (Nucleophile)

Caption: Superelectrophilic activation pathway showing multiple heat-release points (protonation and arylation).

In Klumpp's superelectrophilic activation, the substrate may be protonated twice (forming a dication). The formation of these high-energy species is the source of the extreme reactivity and the associated exotherm.

Frequently Asked Questions (FAQ)

Q: Can I use glass reactors for HF-SbF₅? A: NO. HF (Hydrofluoric acid) etches glass, leading to catastrophic vessel failure. You must use Teflon (PFA/FEP) or Hastelloy reactors. TfOH (Triflic acid) is safe in glass.

Q: My reaction freezes at -78°C. What now? A: Pure TfOH freezes at -40°C. If you need cryogenic temperatures, you must use a co-solvent like DCM or Nitromethane to depress the freezing point. Do not run neat superacid reactions at -78°C; they will solidify and you will lose mixing (leading to a runaway upon warming).

Q: Why did my yield drop when I scaled up from 1g to 20g? A: Heat transfer. At 1g, the surface-area-to-volume ratio of your flask was sufficient to passively cool the exotherm. At 20g, the core of the reaction heated up, causing polymerization. You must implement active dosing control (Module 2) or switch to flow.

References

  • Klumpp, D. A., & Olah, G. A. (2010). Superelectrophiles and Their Chemistry. Chemical Reviews. Link (Foundational text on the mechanism and reactivity of superelectrophiles).

  • Hou, J., et al. (2023).[3] Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations.[3] Organic Letters, 25, 5709-5713.[3] Link (Recent application showing TfOH handling).

  • Vasilyev, A. V. (2020).[4] Superelectrophiles: Recent Advances. Molecules, 25(14), 3281.[5] Link (Review of recent synthetic methods and safety considerations).

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Link (Authoritative guide on using flow chemistry to manage exotherms).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 3-(5-Ethylfuran-2-yl)prop-2-enoic Acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis framework, grounded in fundamental principles and supported by experimental data. We will explore the theoretical underpinnings of the spectrum, detail a robust experimental protocol, and compare the insights derived from ¹H NMR with those from alternative analytical techniques, ensuring a holistic understanding of molecular characterization.

Part 1: Deconstructing the Molecule: A Theoretical ¹H NMR Profile

The structural elucidation of a novel compound like this compound begins with a predictive analysis of its ¹H NMR spectrum. The unique electronic environment of each proton in the molecule dictates its chemical shift (δ), multiplicity, and coupling constant (J), providing a detailed structural fingerprint. The molecule can be dissected into four distinct proton-bearing regions: the ethyl substituent, the furan ring, the vinylic bridge, and the carboxylic acid group.

Figure 1: Structure of this compound with Proton Labeling



Based on established principles of chemical shifts and spin-spin coupling, we can predict the characteristics of each signal.[1][2]

  • Ethyl Group (H-a, H-b): The methylene protons (H-b) are adjacent to the electron-rich furan ring, which deshields them, placing their signal downfield relative to a typical alkyl chain. They are split by the three methyl protons (H-a), resulting in a quartet. Conversely, the methyl protons (H-a) are split by the two methylene protons (H-b), appearing as a triplet. The typical coupling constant for free-rotating alkyl chains is in the range of 6-8 Hz.[3]

  • Furan Ring (H-c, H-d): The furan ring is an aromatic heterocycle. Protons attached to such rings typically resonate between 6.0 and 7.5 ppm.[4][5] The two protons, H-c and H-d, are adjacent and will split each other into doublets. The characteristic ³J coupling constant in a furan ring is approximately 3-4 Hz.[6]

  • Vinylic Protons (H-e, H-f): These protons are part of an α,β-unsaturated carbonyl system. The circulation of π electrons in the double bond creates a local magnetic field that strongly deshields these protons, shifting them significantly downfield.[7] Assuming a trans configuration, which is sterically favored, a large coupling constant of 12-18 Hz is expected.[3] H-f, being β to the carbonyl and conjugated with the furan ring, is expected to be further downfield than H-e.

  • Carboxylic Acid Proton (H-g): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It typically appears as a broad singlet at a very high chemical shift (10-13 ppm).[8] Its signal is often broad and may not show coupling due to rapid chemical exchange.

The following table summarizes the predicted ¹H NMR spectral data.

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-a (CH₃)~ 1.3Triplet (t)3H³J_ab ≈ 7.5Aliphatic methyl group coupled to adjacent CH₂.
H-b (CH₂)~ 2.8Quartet (q)2H³J_ba ≈ 7.5Methylene group deshielded by furan ring, coupled to CH₃.
H-c (Furan)~ 6.2Doublet (d)1H³J_cd ≈ 3.4Furan proton adjacent to the ethyl group.
H-d (Furan)~ 6.5Doublet (d)1H³J_dc ≈ 3.4Furan proton adjacent to the vinyl group, slightly more deshielded.
H-e (Vinyl)~ 6.3Doublet (d)1H³J_ef ≈ 15.7Vinylic proton α to the carbonyl group.
H-f (Vinyl)~ 7.5Doublet (d)1H³J_fe ≈ 15.7Vinylic proton β to the carbonyl, deshielded by conjugation with furan.
H-g (COOH)10.0 - 13.0Broad Singlet (br s)1HN/AHighly deshielded acidic proton, subject to exchange.

Part 2: A Validated Experimental Protocol for ¹H NMR Acquisition

Scientific integrity demands a reproducible and self-validating experimental methodology. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it readily dissolves carboxylic acids and its residual peak does not overlap with most signals. Alternatively, deuterated chloroform (CDCl₃) can be used.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity. Poor shimming can lead to broad peaks and obscure fine coupling details.[9]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Spectral Width: ~16 ppm (to ensure all signals, including the carboxylic acid proton, are captured).

      • Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (at): 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Optimize Shimming Insert->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate & Integrate Phase->Calibrate Analyze Assign Peaks & Analyze Coupling Calibrate->Analyze

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Part 3: Comparative Analysis with Alternative Techniques

While ¹H NMR is exceptionally powerful, a comprehensive characterization relies on complementary analytical techniques. Here, we compare its utility against ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for analyzing this compound.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹H NMR Proton environment, connectivity (via J-coupling), and relative abundance.Provides detailed structural information, confirms stereochemistry of the double bond (via J_ef), and quantifies protons.[9]Can have signal overlap in complex regions. The acidic proton signal can be broad or exchangeable.
¹³C NMR Number and type of unique carbon atoms (sp³, sp², sp).Confirms the total number of carbons (8 unique signals expected). Diagnostic peaks for C=O (~170 ppm), furan, and vinyl carbons (100-160 ppm).Does not directly provide proton connectivity. Less sensitive, requiring more sample or longer acquisition time.
Mass Spec. (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula (C₈H₈O₃). Fragmentation can help identify the ethyl-furan and acrylic acid moieties.Does not provide information about the specific arrangement of atoms or stereochemistry.
Infrared (IR) Spec. Presence of specific functional groups.Quickly confirms the presence of key functional groups: broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and C=C stretches (~1625 cm⁻¹).Provides limited information on the overall carbon skeleton and connectivity.
Integrated Characterization Workflow

A robust characterization strategy integrates these techniques in a logical sequence. MS first confirms the molecular formula, IR verifies key functional groups, and NMR provides the definitive structural arrangement.

G Compound Unknown Compound (C₈H₈O₃) MS Mass Spectrometry Compound->MS Provides Molecular Weight IR IR Spectroscopy Compound->IR Confirms Functional Groups NMR ¹H & ¹³C NMR Compound->NMR Determines Connectivity Structure Definitive Structure MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for molecular structure elucidation.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information that is critical for its unambiguous identification. Through a systematic analysis of chemical shifts, integration, and coupling constants, every proton in the molecule can be assigned. This guide has provided a predictive framework, a detailed experimental protocol to ensure data integrity, and a comparative analysis that situates ¹H NMR within a broader context of analytical techniques. By following this integrated approach, researchers can confidently characterize this and other complex organic molecules with the highest degree of scientific rigor.

References

  • ResearchGate. ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. Available at: [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • ResearchGate. ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Available at: [Link]

  • Faulkner, J. S., et al. (1995). An analysis of substituent effects on ¹H and ¹³C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. RSC Publishing. Available at: [Link]

  • Bernstein, H. J., & Schneider, W. G. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6581, Acrylic Acid. Available at: [Link]

  • ResearchGate. How to remove impurities in ¹H-NMR of cyano acrylic acid derivatives?. Available at: [Link]

  • MDPI. A Supramolecular Hydrogel Based on Copolymers of Acrylic Acid and Maleic Anhydride Derivatives with Terpyridine Motifs. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • University of Calgary. ¹H NMR Spectroscopy. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). Analysis of A₂B₂ High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. AIP Publishing. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Organic Chemistry at CU Boulder. Short Summary of ¹H-NMR Interpretation. Available at: [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-Ethylfuran Ring Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular characterization. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of molecules. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for the furan ring carbons in 5-ethylfuran (more commonly known as 2-ethylfuran), benchmarked against unsubstituted furan and its 2-methyl analog. By dissecting these datasets, we can illuminate the subtle yet significant electronic effects that substituents impart on the aromatic furan system.

The Furan System: An Electronic Overview

Furan is an aromatic five-membered heterocycle. Its aromaticity arises from the delocalization of six π-electrons: four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom. This electron-rich nature makes the furan ring susceptible to electronic perturbations by substituents, which are readily observed and quantified by ¹³C NMR spectroscopy.

Comparative Analysis of ¹³C NMR Chemical Shifts

The introduction of an alkyl substituent, such as an ethyl group, at the C2 position breaks the symmetry of the furan ring, resulting in four distinct signals for the ring carbons. The chemical shifts are profoundly influenced by the electron-donating nature of the alkyl group. The table below summarizes the experimental ¹³C NMR data for furan, 2-methylfuran, and 2-ethylfuran, recorded in deuterated chloroform (CDCl₃), to provide a clear comparative framework.

Table 1: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

Carbon PositionFuran[1]2-Methylfuran[2][3][4]2-Ethylfuran
C2 142.7152.1157.88
C3 109.8106.2103.86
C4 109.8110.5Not Reported
C5 142.7141.1Not Reported
-CH₂- N/AN/A21.39
-CH₃ N/A13.512.21

Note: A complete, publicly available, and fully assigned experimental dataset for all four ring carbons of 2-ethylfuran was not found in the searched literature. The available data provides key insights, and the expected shifts for C4 and C5 are discussed below based on established electronic principles.

Discussion: Unraveling Substituent Effects

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density, causing shielding (an upfield shift to lower ppm values), while electron-withdrawing groups cause deshielding (a downfield shift to higher ppm values).[5][6][7] The ethyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

furan_structure

  • C2 (ipso-Carbon): The carbon directly attached to the substituent is known as the ipso-carbon. The substitution of a hydrogen atom with an ethyl group causes a strong deshielding effect, shifting the C2 signal significantly downfield from δ 142.7 in furan to δ 157.88 in 2-ethylfuran. This is a classic alpha-substituent effect.[8] The slightly larger downfield shift compared to 2-methylfuran (δ 152.1) is consistent with the greater polarizability and inductive effect of the ethyl group.

  • C3 (ortho-Carbon): The ethyl group donates electron density into the furan ring via resonance (hyperconjugation) and induction. This added electron density is most pronounced at the ortho (C3) and para (C5) positions. Consequently, the C3 nucleus is shielded, and its signal shifts upfield from δ 109.8 in furan to δ 103.86 in 2-ethylfuran. This shielding effect is a reliable indicator of an electron-donating substituent at the C2 position.

  • C4 (meta-Carbon): The meta-carbon (C4) is least affected by the resonance donation of the alkyl group. Its chemical shift is expected to be very similar to that of the C3/C4 carbons in unsubstituted furan (δ 109.8). The data for 2-methylfuran (δ 110.5) supports this, showing only a minor change. A similar minor shift would be anticipated for C4 in 2-ethylfuran.

  • C5 (para-Carbon): The C5 position also experiences an increase in electron density due to resonance. However, C5 is also an alpha-carbon to the heteroatom (oxygen), which places its baseline chemical shift in the downfield region (δ 142.7 in furan). The electron-donating effect of the ethyl group counteracts some of this deshielding, leading to a slight upfield (shielding) shift. In 2-methylfuran, this is observed as a shift from δ 142.7 to δ 141.1. A similar modest upfield shift would be expected for C5 in 2-ethylfuran.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

To ensure the collection of reliable and reproducible data, a standardized experimental protocol is paramount. The following steps outline a robust methodology for acquiring the ¹³C NMR spectrum of a liquid sample like 2-ethylfuran.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 20-50 mg of 2-ethylfuran. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the analyte in a clean, dry vial. CDCl₃ is a common choice, but its signal at δ ~77.16 ppm should be noted.[10]

  • Transfer: Ensure the sample is fully dissolved, then transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette.

  • Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift to δ 0.00 ppm, although modern spectrometers can reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup:

  • Insertion: Carefully insert the NMR tube into a spinner turbine, check the depth with a gauge, and place it in the spectrometer's magnet.

  • Locking: Initiate the lock procedure, which uses the deuterium signal from the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.[11]

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure maximum energy transfer and sensitivity.[12][13]

3. Data Acquisition:

  • Experiment: Select a standard proton-decoupled ¹³C NMR pulse program (e.g., zgpg30 on Bruker systems). Proton decoupling removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[5]

  • Spectral Width: Set a spectral width appropriate for carbon nuclei, typically from 0 to 220 ppm.

  • Acquisition Time (at): A typical value is 1-2 seconds.

  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow the carbon nuclei to return to equilibrium between pulses. This is important for accurate quantification, though less critical for simple qualitative identification.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[9]

4. Data Processing:

  • Fourier Transform: The raw time-domain data (FID) is converted to a frequency-domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are positive and symmetrical. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the residual CDCl₃ peak to δ 77.16 ppm or the TMS peak to δ 0.00 ppm.

  • Peak Picking: Identify and label the peak positions (chemical shifts) for analysis.

workflow

References

  • 534-22-5 2-Methylfuran C5H6O, Formula,NMR,Boiling Point,Density,Flash Point . Chemical Synthesis. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS . University of Notre Dame. Available at: [Link]

  • ¹³C NMR data of model compounds 5-8 (solvent: CDCl₃) . ResearchGate. Available at: [Link]

  • STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments . University of Missouri-St. Louis. Available at: [Link]

  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbons of ,/-unsaturated sulphones . Indian Academy of Sciences. Available at: [Link]

  • 2-Methylfuran | C5H6O | CID 10797 . PubChem. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Fig. S4 ¹³C NMR spectrum (75 MHz, CDCl3) of... . ResearchGate. Available at: [Link]

  • Effect of Substituent on the ¹³C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds . Asian Journal of Chemistry. Available at: [Link]

  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide . University of Maryland, Baltimore County. Available at: [Link]

  • 13-C NMR Protocol for beginners AV-400 . University of Massachusetts Amherst. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra . Chemistry LibreTexts. Available at: [Link]

  • Chemical shifts . University of Regensburg. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . Journal of Organic Chemistry. Available at: [Link]

  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts . University of Wisconsin-Madison. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf . University of California, Los Angeles. Available at: [Link]

  • ¹³C NMR Chemical Shift . Oregon State University. Available at: [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts . YouTube. Available at: [Link]

Sources

Comparative Mass Spectrometry Guide: Structural Elucidation of C9H10O3 Furan Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of furan acids with the formula C9H10O3 (MW 166.17 Da) presents a unique challenge in metabolic profiling and drug impurity analysis. These isobaric compounds—often degradation products of furan fatty acids or synthetic intermediates—require precise analytical discrimination.

This guide objectively compares the two dominant analytical workflows: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Key Finding: While LC-ESI-MS/MS offers superior sensitivity for biological matrices (limit of detection < 1 ng/mL), GC-EI-MS remains the gold standard for de novo structural identification due to reproducible, library-searchable fragmentation fingerprints.

The Isomer Challenge: C9H10O3 Candidates

To demonstrate the performance of each technique, we analyze two distinct structural isomers of C9H10O3:

  • Isomer A: 5-butyl-2-furoic acid

    • Structure: Carboxyl group attached directly to the furan ring; butyl alkyl chain at C5.

    • Key Feature: Conjugated carboxyl system.

  • Isomer B: 5-propyl-2-furanacetic acid

    • Structure: Carboxyl group separated from the ring by a methylene bridge (-CH2-); propyl alkyl chain at C5.

    • Key Feature: Non-conjugated carboxyl; benzylic-like methylene.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS

Performance Metrics
FeatureGC-EI-MS (Derivatized)LC-ESI-MS/MS (Native)
Sample Prep High Complexity (Methylation/Silylation required)Low Complexity (Dilute & Shoot)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion Weak or Absent (

)
Strong (

or

)
Structural Info High (Fingerprint fragmentation)Medium (Requires CID optimization)
Isomer Resolution Excellent (Chromatographic + Spectral)Good (Chromatographic dependent)
Sensitivity Mid-range (pg on column)High (fg range possible)
Fragmentation Mechanism Deep Dive
Technique A: Electron Impact (EI) - The Structural Fingerprint

In EI, the molecule is bombarded with 70 eV electrons, causing extensive fragmentation. For C9H10O3 furan acids (analyzed as methyl esters, MW 180), the fragmentation is driven by radical cation chemistry.

  • Diagnostic Ions for Furan Ring:

    
     81 (pyrylium ion derivative) and 
    
    
    
    95.
  • Isomer A (5-butyl-2-furoic methyl ester):

    • Dominant

      
      -cleavage adjacent to the ring.[1]
      
    • Loss of methoxy group (

      
      ).
      
    • Key Distinguisher: Benzylic cleavage of the butyl chain leads to a stable ion at

      
       137 (
      
      
      
      , loss of propyl radical).
  • Isomer B (5-propyl-2-furanacetic methyl ester):

    • McLafferty rearrangement is possible if the side chain length permits.

    • Key Distinguisher: Cleavage at the methylene bridge generates a tropylium-like furan cation at

      
       121 (
      
      
      
      , loss of carbomethoxy group).
Technique B: Electrospray Ionization (ESI) - The Sensitivity Powerhouse

Operated in Negative Mode (


), ESI is ideal for acidic protons. Fragmentation is induced via Collision-Induced Dissociation (CID).
  • Primary Pathway: Decarboxylation (

    
    ).
    
    • Isomer A (

      
       165 
      
      
      
      121): Loss of
      
      
      is difficult directly from the ring without high energy.
    • Isomer B (

      
       165 
      
      
      
      121): Facile loss of
      
      
      due to the acetic acid side chain stability.
  • Secondary Pathway: Alkyl chain cleavage.

    • Requires higher collision energies (20-40 eV).

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways for Isomer A (5-butyl-2-furoic acid) under EI conditions (as methyl ester).

FragmentationPattern M_Ion Molecular Ion (M+) m/z 180 Inter1 Benzylic Cleavage M_Ion->Inter1 - Propyl radical Inter2 Alpha Cleavage M_Ion->Inter2 - Methoxy radical Inter3 Ring Opening M_Ion->Inter3 High Energy Frag1 [M - C3H7]+ m/z 137 (Base Peak) Inter1->Frag1 Frag2 [M - OCH3]+ m/z 149 Inter2->Frag2 Frag3 Furan Ring Ion m/z 81 Frag2->Frag3 - CO Inter3->Frag3

Caption: EI Fragmentation pathway for 5-butyl-2-furoic acid methyl ester, highlighting the diagnostic m/z 137 ion.

Experimental Protocols

Protocol A: Derivatization for GC-EI-MS

Validates: Structural Fingerprinting

  • Preparation: Dissolve 1 mg of C9H10O3 analyte in 100 µL methanol.

  • Reagent Addition: Add 200 µL of

    
    -Methanol (14% w/v).
    
  • Incubation: Heat at 60°C for 30 minutes in a sealed vial. Note: This converts the acid to a volatile methyl ester.

  • Extraction: Add 500 µL hexane and 500 µL saturated NaCl. Vortex and centrifuge.

  • Analysis: Inject 1 µL of the upper hexane layer into GC-MS (Split 1:20).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
Protocol B: Direct Infusion for ESI-MS/MS

Validates: Molecular Weight & Functional Group

  • Preparation: Dissolve analyte in 50:50 Methanol:Water with 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).

  • Concentration: Dilute to final concentration of 1 µg/mL.

  • Infusion: Syringe pump infusion at 5 µL/min into Q-TOF or Triple Quad.

  • Source Parameters (Negative Mode):

    • Capillary Voltage: 2.5 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation)

    • Desolvation Temp: 350°C

Decision Matrix: Which Method to Choose?

MethodSelection Start Start: C9H10O3 Analysis Goal What is the primary goal? Start->Goal Unknown Identify Unknown Structure Goal->Unknown De Novo ID Quant Quantify in Plasma/Urine Goal->Quant Targeted GC Choose GC-EI-MS (Derivatization Required) Unknown->GC LC Choose LC-ESI-MS/MS (Native Analysis) Quant->LC Lib NIST Library Search + Fingerprint Data GC->Lib Sens MRM Transitions High Sensitivity LC->Sens

Caption: Workflow decision tree for selecting between GC-EI-MS and LC-ESI-MS/MS based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Furoic Acid, TMS derivative. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Spiteller, G. (2005). Furan fatty acids: Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? Lipids.[3] Available at: [Link]

  • Mellon, F. A., et al. (2000). Mass Spectrometry of Fatty Acid Derivatives. The Oily Press.
  • Holčapek, M., et al. (2010). Mass spectrometry of furan derivatives. Journal of Mass Spectrometry. (Provides mechanistic insight into furan ring opening).

Sources

A Comparative Analysis of the Bioactivity of 5-Ethyl- and 5-Methylfuran-2-Acrylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the furan ring represents a privileged scaffold, a core structure from which a multitude of biologically active molecules have been derived.[1][2] Among these, furan-2-acrylic acids and their derivatives have garnered considerable interest for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[3][4] This guide provides an in-depth, comparative analysis of two closely related analogues: 5-ethylfuran-2-acrylic acid and 5-methylfuran-2-acrylic acid. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document will leverage established principles of structure-activity relationships (SAR) to predict and explain the potential differences in their bioactivity. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies.

Structure-Activity Relationship: The Subtle Impact of an Ethyl Group vs. a Methyl Group

The seemingly minor difference between a methyl and an ethyl group at the 5-position of the furan-2-acrylic acid core can have a significant impact on the molecule's physicochemical properties and, consequently, its biological activity. This is primarily due to differences in lipophilicity, steric bulk, and metabolic stability.

Lipophilicity: The ethyl group is more lipophilic (fat-soluble) than the methyl group. This increased lipophilicity can enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency. However, excessive lipophilicity can also lead to decreased aqueous solubility and non-specific binding to other cellular components.

Steric Hindrance: The larger size of the ethyl group compared to the methyl group can introduce steric hindrance. This can either be beneficial or detrimental, depending on the specific biological target. If the ethyl group fits snugly into a hydrophobic pocket of a target enzyme or receptor, it could enhance binding affinity. Conversely, if the pocket is too small, the ethyl group could prevent optimal binding, leading to reduced activity.

Metabolic Stability: The additional methylene group in the ethyl substituent can be a site for metabolic modification by enzymes such as cytochrome P450s. This could lead to faster metabolism and clearance of the 5-ethyl derivative compared to the 5-methyl analogue, potentially resulting in a shorter duration of action.

Based on these principles, it is plausible to hypothesize that 5-ethylfuran-2-acrylic acid may exhibit enhanced potency in certain biological assays due to increased lipophilicity, provided the target binding site can accommodate the larger alkyl group. However, its metabolic stability might be lower than that of 5-methylfuran-2-acrylic acid.

Comparative Bioactivity Profile (Hypothesized)

The following table summarizes the hypothesized comparative bioactivity based on the SAR principles discussed above. It is crucial to note that these are predictions and require experimental validation.

Bioactivity5-Methylfuran-2-acrylic Acid5-Ethylfuran-2-acrylic AcidRationale for Predicted Difference
Antimicrobial Activity ModeratePotentially HigherIncreased lipophilicity of the ethyl group may enhance penetration through bacterial cell walls.[5]
Anti-inflammatory Activity ModeratePotentially HigherEnhanced interaction with hydrophobic pockets of inflammatory enzymes (e.g., COX, LOX) due to increased lipophilicity.
Cytotoxicity ModeratePotentially HigherIncreased ability to cross cancer cell membranes could lead to higher intracellular concentrations and greater cytotoxic effects.[6][7]

Experimental Protocols for Bioactivity Assessment

To facilitate direct comparison, the following are detailed, self-validating protocols for assessing the key bioactivities of 5-ethyl- and 5-methylfuran-2-acrylic acids.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple concentrations of the compounds against different microbial strains. The use of a standardized inoculum and growth medium ensures consistency and comparability of results.

Experimental Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of 5-ethyl and 5-methyl furanacrylic acids A1 Inoculate microtiter plate wells containing compound dilutions P1->A1 P2 Prepare standardized microbial inoculum P2->A1 A2 Incubate at optimal temperature and time A1->A2 AN1 Visually or spectrophotometrically assess microbial growth A2->AN1 AN2 Determine the Minimum Inhibitory Concentration (MIC) AN1->AN2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve 5-ethylfuran-2-acrylic acid and 5-methylfuran-2-acrylic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model to evaluate the anti-inflammatory properties of compounds.[11][12]

Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation. Measuring paw volume provides a quantitative measure of edema, a key sign of inflammation.

Experimental Workflow Diagram:

Anti_Inflammatory_Workflow cluster_prep Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis P1 Administer test compounds (5-ethyl and 5-methyl furanacrylic acids) or vehicle to animal groups I1 Inject carrageenan into the sub-plantar region of the hind paw P1->I1 M1 Measure paw volume at different time points (e.g., 1, 2, 3, 4h) I1->M1 AN1 Calculate the percentage inhibition of edema M1->AN1 AN2 Compare the efficacy of the two furanacrylic acids AN1->AN2

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Grouping: Acclimatize and randomly divide rodents (e.g., Wistar rats) into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), 5-methylfuran-2-acrylic acid group, and 5-ethylfuran-2-acrylic acid group.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally at a predetermined dose one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][13][14]

Causality Behind Experimental Choices: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis P1 Seed cancer cells in a 96-well plate T1 Treat cells with compound dilutions for 24-72 hours P1->T1 P2 Prepare serial dilutions of test compounds P2->T1 A1 Add MTT reagent to each well T1->A1 A2 Incubate to allow formazan formation A1->A2 A3 Solubilize formazan crystals A2->A3 AN1 Measure absorbance at 570 nm A3->AN1 AN2 Calculate IC50 values AN1->AN2 Inflammatory_Pathways cluster_mapk MAPK Pathway cluster_ppar PPAR-γ Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Inflammatory_Genes Pro-inflammatory Gene Expression TF->Inflammatory_Genes Furan_MAPK 5-Alkyl-Furanacrylic Acids Furan_MAPK->MAPK Inhibition Furan_PPAR 5-Alkyl-Furanacrylic Acids PPARg PPAR-γ Furan_PPAR->PPARg RXR RXR PPARg->RXR PPRE PPRE RXR->PPRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Activates

Caption: Potential modulation of MAPK and PPAR-γ pathways by furanacrylic acids.

Conclusion

References

Sources

Crystallographic Characterization of Substituted Furan-2-yl Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan Scaffold in Solid-State Chemistry

In medicinal chemistry, the furan-2-yl moiety serves as a critical bioisostere for the phenyl ring (benzoic acid derivatives). While both scaffolds provide planarity and aromaticity, they differ fundamentally in electronic distribution and hydrogen-bonding capability. This guide provides a technical comparison of the X-ray crystallographic data of furan-2-carboxylic acids against their benzoic acid analogues, focusing on unit cell parameters, supramolecular synthons, and packing efficiencies.

Key Insight: Unlike the non-polar phenyl ring, the furan ring contains an oxygen atom that acts as a weak hydrogen bond acceptor and significantly alters the dipole moment, driving the crystal lattice into lower-symmetry space groups (often Triclinic


) compared to the Monoclinic 

preference of benzoic acids.

Comparative Analysis: Furan-2-yl vs. Phenyl

Electronic and Steric Landscape

The substitution of a benzene ring with a furan ring reduces the aromatic surface area and introduces an electronegative heteroatom.

  • Aromaticity: Furan is

    
    -excessive (electron-rich), making the ring carbons more nucleophilic than those in benzene.
    
  • Geometry: The C–O–C bond angle in furan is approximately 106°, causing a geometric distortion compared to the 120° angles in benzene. This affects the "bite angle" of substituents in the crystal lattice.

Crystallographic Data Comparison

The following table contrasts the core crystallographic parameters of the parent 2-Furoic Acid against Benzoic Acid . Note the higher density of Benzoic Acid despite the larger molecular weight, attributed to the highly efficient "herringbone" packing facilitated by the phenyl rings.

Parameter2-Furoic Acid (Furan-2-carboxylic acid)Benzoic Acid (Standard Reference)
Crystal System TriclinicMonoclinic
Space Group


Unit Cell

(Å)
5.337(2)5.510
Unit Cell

(Å)
7.234(3)5.157
Unit Cell

(Å)
7.300(3)21.973
Angle

(°)
69.89(3)90
Angle

(°)
86.88(3)97.41
Angle

(°)
78.42(3)90
Z (Molecules/Cell) 24
Calc.[1] Density (

)
~1.437~1.32
Primary Synthon Centrosymmetric Dimer (

)
Centrosymmetric Dimer (

)

Data Sources: 2-Furoic acid parameters derived from Goodwin & Thomson (Acta Cryst) and recent redeterminations; Benzoic acid standard values.

Structural Insights & Supramolecular Synthons

The Carboxylic Acid Dimer ( )

Both furan-2-yl acids and benzoic acids crystallize primarily through the formation of carboxylic acid inversion dimers. This is the


 supramolecular synthon , where two molecules interact via two O–H...O hydrogen bonds.
  • Distance: The O...O distance is typically 2.60 – 2.65 Å.

  • Furan Specificity: In 2-furoic acid, the furan oxygen (O1) is often syn-planar to the carbonyl oxygen. This conformation minimizes dipole repulsion but is subject to change with 5-position substitution (e.g., 5-nitro or 5-bromo derivatives).

Impact of Substitution (5-Position)

Substituents at the 5-position of the furan ring (para-like relative to the carboxyl) drastically alter packing.

  • 5-Nitro-furan-2-carboxylic acid: The strong electron-withdrawing nature of the nitro group increases the acidity of the carboxylic proton, potentially shortening the intermolecular H-bond. The nitro group also competes as a hydrogen bond acceptor, occasionally disrupting the standard dimer to form catemers (chains).

  • Steric Bulk: Large halogens (Br, I) at the 5-position force the crystal into larger unit cells and can induce

    
    -stacking offsets to accommodate the halogen's van der Waals radius.
    

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of substituted furan-2-yl acids, a controlled evaporation method is recommended over rapid cooling, which often yields twins.

Step-by-Step Workflow
  • Solvent Selection:

    • Primary: Ethanol or Methanol (High solubility).

    • Antisolvent: Water (Moderate solubility) or Hexane (Low solubility).

    • Recommendation: Use a 1:1 mixture of Ethanol:Water for polar derivatives (nitro/amino substituted). Use Toluene for non-polar derivatives (bromo/methyl).

  • Crystal Growth:

    • Dissolve 50 mg of compound in 2 mL of solvent at 40°C.

    • Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

    • Allow slow evaporation at 20°C in a vibration-free environment.

    • Target: Block-like crystals (needles are common but prone to disorder).

  • Data Collection:

    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred for structure solution to minimize absorption, especially for brominated derivatives.
    • Temperature: Collect at 100 K to reduce thermal ellipsoids and resolve disorder in the carboxylic proton.

Visualizations

Crystallography Workflow

The following diagram outlines the critical path from synthesis to structure deposition.

CrystallographyWorkflow Synthesis Synthesis (Cannizzaro/Oxidation) Purification Purification (Recrystallization) Synthesis->Purification Growth Crystal Growth (Slow Evaporation) Purification->Growth Selection Crystal Selection (Polarized Light) Growth->Selection Selection->Growth Twinning/Disorder Diffraction X-Ray Diffraction (Mo-Kα Source) Selection->Diffraction Solution Structure Solution (Direct Methods) Diffraction->Solution Refinement Refinement (Least Squares) Solution->Refinement Validation Validation (CheckCIF) Refinement->Validation Validation->Refinement High R-factor

Caption: Logical workflow for the structural determination of furan-2-yl acids, highlighting critical feedback loops for quality control.

Supramolecular Synthon Logic

This diagram illustrates the competition between the standard dimer and alternative packing motifs driven by the furan oxygen.

SynthonLogic Molecule Substituted Furan-2-yl Acid COOH Carboxylic Group (-COOH) Molecule->COOH FuranO Furan Oxygen (Ring O) Molecule->FuranO Substituent 5-Position Substituent (R) Molecule->Substituent Dimer Inversion Dimer (R2,2(8)) COOH->Dimer Dominant Interaction Catemer Catemer Chain (Helical) COOH->Catemer Steric Hindrance FuranO->Catemer Weak Acceptor Substituent->Dimer pKa Effect Stacking Pi-Stacking (Face-to-Face) Substituent->Stacking Electronic Modulation

Caption: Interaction map showing how functional groups on the furan scaffold dictate the final crystal packing motif.

References

  • Goodwin, T. H., & Thomson, C. M. (1954).[2] Crystal structures of heterocyclic compounds. I. Furoic acid.[1][2][3][4][5][6][7] Acta Crystallographica, 7(2), 166-173.[2] Link

  • BenchChem. (2025).[3][4] Unveiling the Solid-State Architecture of 2-Furancarboxylic Acid: A Technical Guide. BenchChem Technical Library. Link

  • Vatsadze, S. Z., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic acid. MDPI Molbank, 2022(4), M1516. Link

  • Bruno, G., et al. (2002). Benzoic acid: a redetermination. Acta Crystallographica Section E, 58(4), o321-o323. Link

  • NIST Chemistry WebBook. 5-Bromofuroic acid. National Institute of Standards and Technology.[1] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(5-Ethylfuran-2-yl)prop-2-enoic Acid

[1]

Executive Safety Directive

STOP & READ: Before handling 3-(5-Ethylfuran-2-yl)prop-2-enoic acid for disposal, you must assess the container for peroxide formation and polymerization risks .[1]

This compound contains two structural moieties with distinct instability hazards:

  • Furan Ring: Susceptible to auto-oxidation and peroxide formation (Class B/D behavior).[1][2][3]

  • Acrylic Acid Side Chain: Susceptible to exothermic polymerization initiated by light, heat, or peroxides (Class C behavior).[1][2][3][4][5]

IMMEDIATE ACTIONS PROHIBITED ACTIONS
Inspect liquid/solid for crystal formation or cloudiness without opening.[1][3]DO NOT open a container that shows signs of crystallization or stratification.[1][3]
Segregate from strong oxidizers and polymerization initiators.[1][3]DO NOT dispose of down the drain (Aquatic Toxicity).[1][3]
Label as "Combustible," "Irritant," and "Potential Peroxide Former."[1]DO NOT mix with oxidizing acids (e.g., Nitric, Chromic).[1]

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in safe disposal.[1][3] This compound is often used as an intermediate in pharmaceutical synthesis (e.g., for heterocyclic building blocks).[1]

PropertyDataRelevance to Disposal
Chemical Name This compoundOfficial manifesting name.[1]
CAS Number 1310567-98-6Required for waste inventory.[1][3]
Molecular Formula C₉H₁₀O₃High carbon content; suitable for incineration.[1][3]
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized during transfer.[1][3]
Solubility Soluble in organic solvents (EtOH, DMSO); Low in water.[1]Requires organic solvent waste stream.[1][3][6]
Acidity (pKa) ~4.4 (Estimated)Corrosive to metal; use glass or compatible plastic.[1][3]
Key Hazards Skin/Eye Irritant (Cat 2), STOT-SE 3, Combustible.[1]Standard PPE (Nitrile gloves, goggles) required.[1]

Pre-Disposal Assessment Protocol

Before moving the container, perform this non-invasive visual inspection to determine the stability of the chemical.[1]

DisposalAssessmentSafeProceed to Standard DisposalCautionTest for PeroxidesTestStripPeroxide Level > 100 ppm?Caution->TestStripPeroxide Test StripDangerDO NOT TOUCHContact EHS / Bomb SquadStartVisual Inspection of ContainerCheckCrystalsAre crystals visible aroundthe cap or in the solution?Start->CheckCrystalsStartCheckCrystals->DangerYes (High Risk)CheckAgeIs the container >12 months old?CheckCrystals->CheckAgeNoCheckAge->SafeNo (<12 months)CheckAge->CautionYesTestStrip->SafeNoTestStrip->DangerYes

Figure 1: Decision logic for assessing container stability prior to disposal.

Disposal Workflows

Scenario A: Standard Disposal (Stable Chemical)

Applicability: Chemical is chemically stable, no crystals, within shelf life.[1]

  • Waste Stream Selection:

    • This compound is a Non-Halogenated Organic .[1][3]

    • It must be disposed of via High-Temperature Incineration .[1][3]

  • Preparation:

    • Dissolve solid waste in a minimal amount of compatible combustible solvent (e.g., Acetone, Ethanol) if your facility requires liquid waste streams.[1] Note: Solid disposal is preferred to minimize solvent waste.

    • If disposing of the pure solid, place the original container inside a clear, sealable secondary bag.[1]

  • Labeling:

    • Attach a Hazardous Waste Label.[1][3][7]

    • Constituents: "this compound" (95%+).[1]

    • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Combustible.[1][3]

  • Storage:

    • Store in the "Organic Acids" or "General Organics" satellite accumulation area.[1][3]

    • Crucial: Keep away from the "Oxidizers" bin.[1][3]

Scenario B: Spills & Emergency Cleanup

Applicability: Accidental release on the bench or floor.[1][3]

  • Evacuate & Ventilate:

    • The furan moiety can release irritating vapors.[1][3] Ensure fume hoods are active; evacuate the immediate area if the spill is large (>50g).

  • PPE:

    • Double Nitrile gloves, Lab coat, Safety Goggles.[1] Use a half-mask respirator with organic vapor cartridges if dust/vapors are significant.[1][3]

  • Neutralization & Absorption:

    • Do not use water initially (low solubility).[1][3]

    • Cover the spill with a Solvent Adsorbent (e.g., activated charcoal or commercial organic spill pads) or Vermiculite .[1]

    • If the acid is in solution, neutralize cautiously with Sodium Carbonate (soda ash) or Sodium Bicarbonate.[1] Expect fizzing (CO₂ release).[1]

  • Collection:

    • Use non-sparking tools (plastic scoop) to collect the waste.[1][3]

    • Place in a wide-mouth HDPE or Glass jar. Label as "Debris from Chemical Spill: Furan Acrylic Derivative."[1][3]

Regulatory Compliance (RCRA)[1][8]

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Listed Waste Status:

    • This specific chemical is NOT P-listed or U-listed by name.[1][3]

    • However, it shares structural homology with Furan (U124) and Acrylic Acid (U008) .[1] Conservative sites may choose to manage it as a U-listed equivalent, but legally it is usually a Characteristic Waste .[1][3]

  • Characteristic Codes:

    • D001 (Ignitability): Applicable if disposed of as a liquid solution with a flash point < 60°C.[1][3]

    • D003 (Reactivity): Applicable only if peroxides have formed or the material is polymerizing violently.[1][3]

  • Recommended Waste Code Assignment:

    • Primary: Non-Regulated Hazardous Waste (if solid).[1][3]

    • Secondary (if mixed with solvents): D001 (Ignitable).[1][3]

Scientific Rationale & Mechanisms[9]

Why Incineration?

Biological treatment (sewage) is ineffective and dangerous for furan derivatives.[1][3]

  • Aquatic Toxicity: Furan derivatives can be toxic to aquatic life and are often poor substrates for bacterial degradation in water treatment plants.[1][3]

  • Mineralization: High-temperature incineration (>1000°C) ensures the complete oxidation of the furan ring and the acrylic chain into CO₂ and H₂O, preventing the formation of toxic metabolites.[1]

The Peroxide/Polymerization Risk

The structure contains a conjugated system:

111

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5363229: this compound.[1][3] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). List of Hazardous Wastes (40 CFR Part 261).[1][3] RCRA Online.[1][3] Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][2][3] Chemical Health and Safety, 8(5), 12-22.[1] (Standard reference for Class B/C classification logic).

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Retrosynthesis Analysis

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3-(5-Ethylfuran-2-yl)prop-2-enoic acid
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